4-Hexylbiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-hexyl-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-2-3-4-6-9-16-12-14-18(15-13-16)17-10-7-5-8-11-17/h5,7-8,10-15H,2-4,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVQXPWEVJKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208348 | |
| Record name | 4-Hexylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59662-31-6 | |
| Record name | 4-Hexyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59662-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059662316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexylbiphenyl | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hexylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Physical Properties of 4-Hexylbiphenyl: An Investigative Approach
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Hexylbiphenyl (CAS No. 29040-36-2). Addressed to researchers, scientists, and professionals in drug development, this document navigates the current landscape of publicly available data. A significant challenge in the characterization of this compound is its frequent confusion with the well-documented liquid crystal, 4-Hexyl-4'-cyanobiphenyl. This guide clarifies these distinctions and, in the absence of extensive experimental data for this compound, presents a robust framework for its empirical characterization. We provide detailed, field-proven protocols for determining its core physical properties and offer insights based on the behavior of analogous aromatic hydrocarbons.
Introduction and Compound Identification
This compound is an aromatic hydrocarbon belonging to the biphenyl family. Its structure consists of a biphenyl core substituted with a hexyl group at the 4-position. This substitution imparts significant nonpolar character to the molecule, influencing its physical behavior and solubility, which are critical parameters in material science and medicinal chemistry.
1.1. Molecular Structure and Identification
-
IUPAC Name: 4-Hexyl-1,1'-biphenyl
-
Molecular Formula: C₁₈H₂₂
-
Molecular Weight: 238.37 g/mol
-
CAS Number: 29040-36-2
1.2. Critical Distinction: this compound vs. 4-Hexyl-4'-cyanobiphenyl (6CB)
It is imperative to distinguish this compound from its well-known derivative, 4-Hexyl-4'-cyanobiphenyl (CAS: 41122-70-7), commonly known as 6CB. The addition of a cyano (-CN) group at the 4'-position dramatically alters the molecule's polarity and intermolecular forces, inducing the liquid crystalline properties for which 6CB is known.[1][2] this compound, lacking this polar functional group, is not a liquid crystal and exhibits physical properties more typical of a nonpolar aromatic hydrocarbon. The majority of readily accessible literature and supplier data pertains to 6CB, and researchers are advised to verify the CAS number to ensure they are working with the correct compound.
Physical Property Profile: A Comparative and Predictive Analysis
Direct, experimentally verified data for this compound is sparse in the public domain. Therefore, we present a profile based on chemical principles and comparison with structurally related compounds: the parent Biphenyl and the shorter-chain 4-Methylbiphenyl.
| Property | This compound (Predicted/Inferred) | Biphenyl (Experimental) | 4-Methylbiphenyl (Experimental) |
| Molecular Formula | C₁₈H₂₂ | C₁₂H₁₀ | C₁₃H₁₂ |
| Molecular Weight | 238.37 g/mol | 154.21 g/mol | 168.23 g/mol [3] |
| Physical State | Colorless liquid or low-melting solid | White crystalline solid | White crystalline powder[3] |
| Melting Point | < 25 °C (Expected) | 69-72 °C | 49-50 °C[3] |
| Boiling Point | > 270 °C (Expected at 760 mmHg) | 255 °C | 267-268 °C[3] |
| Density | ~0.97 g/cm³ (Predicted) | 1.04 g/cm³ | Not readily available |
| Water Solubility | Insoluble | Insoluble | Insoluble[3] |
| Organic Solubility | Soluble in nonpolar solvents (e.g., hexane, toluene, chloroform) | Soluble in organic solvents | Soluble in ethanol[3] |
2.1. Causality Behind Predicted Properties
-
Melting and Boiling Points: The addition of the flexible hexyl chain to the rigid biphenyl core is expected to disrupt the crystal lattice packing compared to biphenyl and 4-methylbiphenyl. This disruption of intermolecular forces leads to a significantly lower predicted melting point, likely placing it as a liquid or a very low-melting solid at room temperature. The increased molecular weight and van der Waals forces from the hexyl chain will, however, lead to a higher boiling point compared to its lower-mass analogues.
-
Solubility: As a hydrocarbon, this compound is fundamentally nonpolar. The biphenyl rings and the alkyl chain contribute to its lipophilic nature. Consequently, it is predicted to be practically insoluble in water but highly soluble in nonpolar organic solvents like alkanes (hexane), aromatic hydrocarbons (toluene), and chlorinated solvents (dichloromethane, chloroform). This profile is critical for applications in organic synthesis, formulation, and drug delivery systems where partitioning behavior is key.
Experimental Workflow for Physicochemical Characterization
For a compound with limited published data, a systematic experimental workflow is essential. The following diagram and protocols outline a self-validating approach to purify and characterize this compound.
Caption: Workflow for the characterization of this compound.
3.1. Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of the this compound sample and identify any potential impurities.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as hexane or dichloromethane.
-
Instrumentation: Use a GC system equipped with a nonpolar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
GC Conditions (Example):
-
Injector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the main component divided by the total area of all peaks. The mass spectrum of the main peak should be consistent with the molecular weight of this compound (238.37 g/mol ) and show fragmentation patterns characteristic of an alkylbiphenyl structure.
-
3.2. Protocol: Melting Point and Phase Transition Analysis by Differential Scanning Calorimetry (DSC)
-
Objective: To precisely determine the melting point and identify any other thermal transitions.
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrumentation: Use a calibrated differential scanning calorimeter.
-
DSC Program:
-
Equilibrate at -50 °C.
-
Ramp to 100 °C at a rate of 10 °C/min.
-
Cool to -50 °C at a rate of 10 °C/min.
-
Perform a second heating cycle from -50 °C to 100 °C at 10 °C/min. This second scan is crucial as it provides data on the sample's thermal history-independent behavior.
-
-
Analysis: The melting point (Tm) is determined from the peak onset of the endothermic event on the second heating scan. The presence of other peaks may indicate polymorphism or other phase transitions.
-
3.3. Protocol: Solubility Determination by the Shake-Flask Method
-
Objective: To quantify the solubility of this compound in various solvents relevant to pharmaceutical and materials science applications.
-
Methodology:
-
Setup: To a series of glass vials, add an excess amount of this compound (e.g., 50 mg). The presence of undissolved solid is essential to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., water, ethanol, methanol, toluene, hexane) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
Sample Processing: After equilibration, allow the vials to sit undisturbed for 2 hours for the excess solid to settle. Carefully extract an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any suspended particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of dissolved this compound using a calibrated analytical technique such as HPLC-UV or GC-FID.
-
Safety and Handling
As no specific Safety Data Sheet (SDS) for this compound is readily available, handling precautions should be based on those for similar non-volatile aromatic hydrocarbons, such as Biphenyl.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, nitrile gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors, especially if heated. Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Due to its aromatic structure, it should be considered potentially harmful to aquatic life with long-lasting effects.[4]
Conclusion
This compound is a distinct chemical entity whose physical properties are largely undocumented in accessible literature, leading to potential confusion with the liquid crystal 6CB. This guide has established its fundamental molecular characteristics and provided a predictive framework for its physical behavior based on established chemical principles and comparison with related compounds. For researchers and developers, the provided experimental protocols offer a clear and robust pathway for the empirical determination of its melting point, boiling point, solubility, and purity. Such characterization is a prerequisite for its confident application in any scientific or industrial context.
References
-
CAS Common Chemistry. (n.d.). 4-Cyano-4′-pentylbiphenyl. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-carbonitrile, 4'-hexyl-. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylbiphenyl. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Crystal structures of chiral mesogenic 4-hexylphenyl 4′-[(S)-2-methylbutyl]biphenyl-4-carboxylate and 4-[(S) -2-methylbutyl]phenyl 4′-hexylbiphenyl-4-carboxylate. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Computational studies of the optical properties of 4-cyano-4-hexyl biphenyl using a combination of DFT and molecular dynamics simulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal and optical characterization of liquid crystal 4′-hexyl-4-biphenylcarbonitrile/4-hexylbenzoic acid mixtures. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 4-Hexylbiphenyl for Liquid Crystal Applications
Introduction: The Significance of 4-Alkylbiphenyls in Liquid Crystal Displays
The biphenyl moiety is a foundational structural element in the design of thermotropic liquid crystals, which are paramount in the fabrication of liquid crystal displays (LCDs). The rigid, calamitic (rod-like) shape of the biphenyl core promotes the formation of the anisotropic liquid crystalline phases essential for the electro-optical switching that underpins LCD technology. The introduction of an alkyl chain, such as a hexyl group, at the 4-position of the biphenyl system imparts crucial modifications to the molecule's physical properties. This alkyl tail influences the melting point, clearing point (the temperature at which the material transitions to an isotropic liquid), and the stability of the mesophases. Specifically, 4-hexylbiphenyl and its derivatives are key components in many liquid crystal mixtures, valued for their contribution to achieving a broad nematic temperature range, appropriate birefringence, and suitable viscosity for display applications.[1] This guide provides a detailed exploration of the synthetic routes to this compound, with a focus on methodologies that ensure the high purity required for its use in liquid crystal devices.
Strategic Approaches to the Synthesis of this compound
The construction of the this compound scaffold primarily relies on the formation of a carbon-carbon bond between a hexyl-substituted benzene ring and a phenyl ring. Modern organometallic cross-coupling reactions are the most efficient and versatile methods to achieve this transformation. This guide will focus on two of the most robust and widely employed strategies: the Suzuki-Miyaura coupling and the Kumada coupling. The choice between these methods often depends on the availability of starting materials, catalyst cost, and tolerance to other functional groups if more complex derivatives are being synthesized.
The Suzuki-Miyaura Coupling: A Versatile and High-Yielding Approach
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[2] It is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[3] For the synthesis of this compound, this typically involves the coupling of a hexyl-substituted aryl halide with phenylboronic acid, or a hexyl-substituted boronic acid with an aryl halide.
This is a common and practical approach due to the ready availability of both starting materials.
This protocol is adapted from established procedures for the synthesis of similar biphenyl compounds.[3][4][5]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromohexylbenzene | 241.17 | 10.0 g | 41.4 mmol |
| Phenylboronic Acid | 121.93 | 5.57 g | 45.7 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.48 g | 0.41 mmol |
| Sodium Carbonate (2M solution) | 105.99 | 41.4 mL | 82.8 mmol |
| Toluene | - | 150 mL | - |
| Ethanol | - | 50 mL | - |
| Water (deionized) | - | 50 mL | - |
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromohexylbenzene (10.0 g, 41.4 mmol), phenylboronic acid (5.57 g, 45.7 mmol), and toluene (150 mL).
-
Degassing: Stir the mixture and bubble nitrogen through the solution for 20 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.48 g, 0.41 mmol) followed by the 2M aqueous sodium carbonate solution (41.4 mL, 82.8 mmol) and ethanol (50 mL).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of deionized water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification of Organic Phases: Combine the organic layers and wash with brine (1 x 100 mL). Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The Kumada Coupling: A Grignard-Based Approach
The Kumada coupling is another powerful method for forming C-C bonds, utilizing a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. This reaction is particularly useful when one of the coupling partners is readily available as a Grignard reagent.
This pathway involves the in-situ preparation of the Grignard reagent from 1-bromohexane, followed by the nickel-catalyzed coupling with 4-bromobiphenyl.
This protocol is based on general procedures for Kumada couplings and Grignard reactions.[6] Strict anhydrous conditions are essential for the success of this reaction.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 1.21 g | 50.0 mmol |
| 1-Bromohexane | 165.07 | 7.43 g (6.5 mL) | 45.0 mmol |
| 4-Bromobiphenyl | 233.10 | 10.0 g | 42.9 mmol |
| [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) | 540.06 | 0.23 g | 0.43 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Hydrochloric Acid (1M) | - | 100 mL | - |
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a stream of dry nitrogen.
-
Add magnesium turnings (1.21 g, 50.0 mmol) to the flask.
-
In the dropping funnel, place a solution of 1-bromohexane (7.43 g, 45.0 mmol) in 50 mL of anhydrous THF.
-
Add a small portion (approx. 5 mL) of the 1-bromohexane solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
In a separate flame-dried 250 mL flask, dissolve 4-bromobiphenyl (10.0 g, 42.9 mmol) and NiCl₂(dppp) (0.23 g, 0.43 mmol) in 100 mL of anhydrous THF under a nitrogen atmosphere.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared hexylmagnesium bromide solution to the solution of 4-bromobiphenyl and catalyst via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1M HCl (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization of this compound
The purity of liquid crystal materials is of utmost importance, as even trace impurities can significantly affect the mesophase behavior and electro-optical properties of the final device. The crude this compound obtained from either synthetic route will require further purification.
Purification Techniques
-
Column Chromatography: This is a highly effective method for removing both polar and non-polar impurities, as well as residual catalyst.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A non-polar solvent system, typically hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate (e.g., 99:1 hexanes:ethyl acetate). The optimal eluent is determined by TLC analysis of the crude product.
-
Procedure: A slurry of silica gel in the eluent is packed into a glass column. The crude product, adsorbed onto a small amount of silica gel, is carefully added to the top of the column. The eluent is then passed through the column, and fractions are collected and analyzed by TLC to isolate the pure this compound.
-
-
Recrystallization: If the crude product is a solid or a waxy material at room temperature, recrystallization can be an excellent final purification step.
-
Solvent Selection: An ideal solvent will dissolve the this compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures. Common solvents for non-polar compounds like this include ethanol, methanol, or a mixed solvent system like hexanes/acetone.
-
Procedure: The crude product is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.
-
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods. The data below is for the closely related and commercially important 4'-hexyl-4-biphenylcarbonitrile (6CB), which serves as a useful reference.
| Property | Value for 4'-Hexyl-4-biphenylcarbonitrile (6CB) |
| Molecular Formula | C₁₉H₂₁N |
| Molecular Weight | 263.38 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Melting Point | 14 °C (transition to nematic phase) |
| Boiling Point | 185 °C at 2 mmHg |
| ¹H NMR (CDCl₃) | δ (ppm): 7.70-7.55 (m, 4H, Ar-H), 7.50-7.30 (m, 4H, Ar-H), 2.65 (t, 2H, Ar-CH₂), 1.65 (m, 2H, Ar-CH₂-CH₂), 1.35 (m, 6H, -(CH₂)₃-), 0.90 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 145.5, 138.5, 132.5, 129.5, 128.5, 127.0, 119.0, 110.5, 35.5, 31.5, 31.0, 29.0, 22.5, 14.0 |
| IR (KBr, cm⁻¹) | ~2925 (C-H stretch, alkyl), ~2225 (C≡N stretch), ~1605, 1495 (C=C stretch, aromatic) |
| Mass Spectrum (EI) | m/z (%): 263 (M⁺, 100), 192 (M⁺ - C₅H₁₁) |
Note: The spectroscopic data provided is typical for a 4-alkyl-4'-cyanobiphenyl and should be used as a guide. The spectrum for this compound will differ, most notably by the absence of the nitrile (C≡N) signals in the IR and ¹³C NMR spectra, and a different molecular ion in the mass spectrum.
Structure-Property Relationships in 4-Alkylbiphenyl Liquid Crystals
The utility of this compound in liquid crystal formulations is a direct consequence of its molecular structure.
-
Rigid Core: The biphenyl unit provides the necessary rigidity and linearity to promote the long-range orientational order characteristic of the nematic phase.
-
Flexible Alkyl Chain: The hexyl chain introduces flexibility, which lowers the melting point compared to the unsubstituted biphenyl core. The length of the alkyl chain is a critical determinant of the mesophase behavior. Shorter chains may not sufficiently disrupt the crystal packing to induce a liquid crystalline phase, while very long chains can lead to the formation of more ordered smectic phases. The hexyl group often provides a good balance, favoring a nematic phase over a wide temperature range.
-
Anisotropy: The elongated shape of the molecule leads to anisotropy in its physical properties, such as dielectric permittivity and refractive index. This anisotropy is what allows the orientation of the liquid crystal molecules to be controlled by an external electric field, the fundamental principle of LCD operation.
By carefully tuning the length of the alkyl chain and introducing other functional groups, the properties of the liquid crystal can be precisely engineered for specific applications.
Conclusion
The synthesis of this compound is a critical process in the production of materials for liquid crystal displays. Both the Suzuki-Miyaura and Kumada coupling reactions offer efficient and reliable pathways to this important molecule. The choice of synthetic route can be tailored based on available resources and desired scale. Regardless of the method chosen, stringent purification and thorough characterization are paramount to ensure the high purity necessary for the demanding applications in the field of liquid crystals. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals in the field to produce high-quality this compound for the advancement of liquid crystal technology.
References
- CN103467341B - Preparation method for 2-cyano-4'-methylbiphenyl - Google P
- CHEM-333: Experiment 10: Grignard Reagent Prepar
-
4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. (URL: [Link])
- US3758620A - Process for the preparation of grignard reagents - Google P
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - San Diego Miramar College. (URL: not provided)
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Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water - The Royal Society of Chemistry. (URL: [Link])
- US5540857A - Purification of liquid crystals and liquid crystal composition - Google P
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Perspective on structure-property relationship of room temperature single-component liquid crystals - ResearchGate. (URL: [Link])
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4,4'-dimethyl-1,1'-biphenyl - Organic Syntheses Procedure. (URL: [Link])
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4-Hexyl-4'-cyanobiphenyl - SIELC Technologies. (URL: [Link])
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synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. (URL: [Link])
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
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Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production... - ResearchGate. (URL: [Link])
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Getting the Most from Phenyl Stationary Phases for HPLC - Chromatography Online. (URL: [Link])
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Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals - ResearchGate. (URL: [Link])
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Properties of the liquid crystals formed by some 4′-substituted 4-(β-p-substituted arylethyl)biphenyls - Journal of the Chemical Society, Perkin Transactions 2. (URL: [Link])
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Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. (URL: [Link])
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Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs - RSC Publishing. (URL: [Link])
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7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])
- Structure-Property relationships of emulsifiers for liquid crystal form
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Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])
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Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC - NIH. (URL: [Link])
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Structure–Property Relationships in Auxetic Liquid Crystal Elastomers—The Effect of Spacer Length - MDPI. (URL: [Link])
-
【4K】-- Column Chromatography (Purification) - YouTube. (URL: [Link])
- Iron-Catalyzed Cross-Coupling Reaction of Alkyl Halides with Biphenyl Grignard Reagent. (URL: not provided)
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC - NIH. (URL: [Link])
-
Preparation of a Liquid Crystal Pixel - chymist.com. (URL: [Link])
-
Iron(III) Catalyzed Coupling of Aryl Halides: Synthesis of Terphenyl and Biphenyl Derivatives - Bangladesh Journals Online. (URL: [Link])
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - Arkivoc. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (URL: [Link])
- Recrystallization - Single Solvent. (URL: not provided)
-
Kumada coupling - Wikipedia. (URL: [Link])
-
Structure of biphenyl in a nematic liquid-crystalline solvent - Journal of the Chemical Society, Faraday Transactions. (URL: [Link])
-
The history of liquid-crystal displays - Proceedings of the IEEE - Leiden Institute of Physics. (URL: [Link])
-
Purification: Tips for Flash Column Chromatography - University of Rochester. (URL: [Link])
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (URL: [Link])
Sources
- 1. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum [chemicalbook.com]
- 2. (1,1'-Biphenyl)-4-carbonitrile, 4'-hexyl- | C19H21N | CID 38764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1,1'-Biphenyl)-4-carbonitrile | C13H9N | CID 18021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biphenyl [webbook.nist.gov]
- 5. Buy 4-Hexyl-4'-cyanobiphenyl | 41122-70-7 [smolecule.com]
- 6. ossila.com [ossila.com]
safety and toxicity information for 4-Hexylbiphenyl
Executive Summary
4-Hexylbiphenyl (CAS 59662-31-6) is a lipophilic alkylated aromatic hydrocarbon primarily utilized as an intermediate in organic synthesis and liquid crystal research. Unlike its cyano-substituted counterparts (e.g., 6CB), pure this compound lacks the nitrile functional group, altering its dipole moment and metabolic fate.
This technical guide provides a rigorous safety assessment based on physicochemical determinants. The compound poses primary risks related to bioaccumulation (LogP ~6.6) and aquatic toxicity , with secondary risks of skin and respiratory irritation . All experimental handling requires strict adherence to containment protocols to prevent environmental release and chronic personnel exposure.
Part 1: Chemical Identity & Physicochemical Determinants of Toxicity
Safety in drug development and materials science begins with an accurate understanding of the molecule's physical behavior.
Chemical Identification
-
Chemical Name: this compound (also 4-Hexyl-1,1'-biphenyl)[1][2]
-
Molecular Weight: 238.37 g/mol [5]
-
SMILES: CCCCCCc1ccc(cc1)c2ccccc2
Physicochemical Properties & Safety Implications
| Property | Value | Safety Implication (Causality) |
| Physical State | Solid (Low Melting) | Melting point is approx. 54–56°C [1]. It may exist as a supercooled liquid or semi-solid in warm labs, increasing spill risk compared to high-melting powders. |
| Lipophilicity (LogP) | ~6.60 (Predicted) [2] | Critical Hazard: High lipophilicity indicates rapid absorption through dermal barriers and significant potential for bioaccumulation in adipose tissue. |
| Water Solubility | Negligible (< 0.1 mg/L) | Environmental persistence is high; spills will not dilute in water but will form surface films or bind to organic matter/sediment. |
| Vapor Pressure | Low | Inhalation risk is primarily from dust/aerosol generation during weighing or heating, rather than volatile off-gassing at room temperature. |
Part 2: GHS Hazard Classification & Regulatory Status
While specific harmonized GHS data for CAS 59662-31-6 is limited compared to high-volume chemicals, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous alkyl biphenyls and supplier safety data [3].
GHS Classifications (OSHA HCS 2012 / CLP)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)
-
Hazardous to the Aquatic Environment (Acute/Chronic): Category 1 (H400/H410) [Conservative assessment based on LogP > 6]
Labeling Elements
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long lasting effects.
-
Part 3: Toxicological Profile
Mechanism of Action & Metabolism
The toxicity of this compound is governed by its metabolic activation. Unlike biphenyl, which is readily hydroxylated at the 4-position, this compound is blocked at this position.
Predicted Metabolic Pathway (Graphviz Diagram):
-
Phase I: Metabolism likely shifts to the un-substituted phenyl ring (4'-hydroxylation) or oxidation of the alkyl chain (omega-oxidation).
-
Toxicological Concern: The formation of hydroxylated metabolites (phenols) can lead to quinone intermediates, which are electrophilic and can form DNA adducts or cause oxidative stress.
Figure 1: Predicted metabolic fate of this compound. The alkyl chain and 4'-position are primary sites for enzymatic attack, facilitating solubilization and excretion.
Acute & Chronic Toxicity
-
Acute Oral Toxicity: Data for the specific CAS is lacking, but read-across from biphenyl suggests an LD50 > 2000 mg/kg (Rat). However, the hexyl chain increases absorption, so lower doses may elicit systemic effects compared to the parent biphenyl.
-
Skin Sensitization: Prolonged contact may cause defatting of the skin due to solvent-like properties of the alkyl chain.
-
Carcinogenicity: Biphenyl salts are associated with bladder tumors in rodents at high doses.[7] While this compound is not explicitly listed as a carcinogen by IARC or NTP, it should be handled as a potential equivocal carcinogen due to its structural class.
Part 4: Environmental Fate & Ecotoxicology
This section is critical for researchers disposing of waste. Do not pour down the drain.
-
Bioaccumulation: With a LogP of 6.6, the Bioconcentration Factor (BCF) is predicted to be high (> 500). This compound partitions strongly into organic carbon in soil and sediment.
-
Aquatic Toxicity: Alkyl biphenyls are acutely toxic to daphnia and fish at low concentrations (often < 1 mg/L).
-
Persistence: The biphenyl core is biodegradable under aerobic conditions, but the alkyl chain may slow this process in anaerobic sediments.
Part 5: Safe Handling & Experimental Protocols
Engineering Controls
-
Fume Hood: Mandatory. All weighing and heating must occur within a certified fume hood operating at 100 fpm face velocity.
-
Static Control: Dry powders of organic hydrocarbons can be static-generative. Use anti-static weighing boats.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double gloving) or Viton | Latex is permeable to lipophilic alkyl aromatics. Double nitrile provides a breakthrough time > 4 hours. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient if the solid is melted, as hot liquid causes thermal and chemical burns. |
| Respiratory | N95 (if powder) / P100 (if heating) | Prevents inhalation of particulates. If heating > 100°C, use an organic vapor cartridge. |
Protocol: Safe Weighing & Solubilization
-
Objective: Prepare a stock solution without contaminating the workspace.
-
Self-Validating Step: Use a UV-lamp (254 nm) to check the balance area after cleaning. Biphenyl derivatives often fluoresce, allowing you to verify that no invisible residue remains.
Figure 2: Safe handling workflow with built-in validation step using UV fluorescence detection.
Part 6: Emergency Response
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol or organic solvents to clean skin, as this enhances absorption of the lipophilic compound.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
-
Spill Cleanup:
-
Isolate the area.
-
Adsorb molten material with sand or vermiculite.
-
If solid, sweep up carefully to avoid dust generation.[8]
-
Place in a container labeled "Hazardous Waste - Toxic to Aquatic Life" .
-
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification & Catalog Data. Retrieved from (Verified melting point range 54-56°C).
-
Sielc Technologies. (n.d.). This compound Properties and LogP Data. Retrieved from
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Biphenyl and Alkyl-biphenyl derivatives. Retrieved from (Used for read-across toxicity classification).
-
PubChem. (n.d.). Compound Summary for this compound (CAS 59662-31-6). National Library of Medicine. Retrieved from
Sources
- 1. 4-HEXYL-1,1'-BIPHENYL | CAS 59662-31-6 [matrix-fine-chemicals.com]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 59662-31-6 Name: this compound [xixisys.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. epa.gov [epa.gov]
- 7. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
4-Hexylbiphenyl: The Aliphatic-Aromatic Scaffold for Soft Matter & Electronics
The following technical guide details the utility, synthesis, and application of 4-Hexylbiphenyl as a strategic precursor in organic materials science.
Technical Whitepaper | Application Note: SYN-HEX-BP-04 [1]
Executive Summary
This compound (CAS: 59662-31-6) represents a critical "linker" molecule in the synthesis of advanced functional materials.[1] It bridges the gap between rigid aromatic cores required for electronic conjugation and flexible alkyl chains necessary for solubility and mesophase formation. While often overshadowed by its downstream derivatives (such as the liquid crystal 6CB ), the unfunctionalized this compound serves as the primary feedstock for generating highly regioselective 4,4'-disubstituted biphenyls. This guide delineates the mechanistic advantages of the hexyl tail in directing electrophilic substitution and provides a validated protocol for its activation via bromination.
Chemical Profile & Structural Logic
The utility of this compound stems from the interplay between its two distinct domains:
-
The Biphenyl Core: Provides the rigid rod-like anisotropy essential for liquid crystallinity (mesogen) and the
-conjugation required for charge transport in OLEDs. -
The Hexyl Tail (
):-
Solubility: Disrupts
- stacking enough to allow processing in organic solvents (THF, DCM) without destroying the solid-state ordering in the final material. -
Regiocontrol: The alkyl group is a weak activator and an ortho, para-director. However, due to the steric bulk of the biphenyl system and the hexyl chain, electrophilic substitution on the unsubstituted ring occurs almost exclusively at the 4' position (para to the phenyl-phenyl bond).
-
Physical Properties Table
| Property | Data | Relevance |
| Molecular Formula | Hydrocarbon backbone | |
| Molecular Weight | 238.37 g/mol | Stoichiometric calculations |
| Appearance | Colorless Oil / Low-melt Solid | Ease of handling vs. solid powders |
| Boiling Point | ~340°C (est) | High thermal stability for high-T reactions |
| Solubility | Hexane, DCM, Toluene | Compatible with non-polar reaction media |
Synthetic Pathways & Mechanistic Insight[1][2]
The transformation of this compound into high-value materials relies on functionalizing the 4' position. The hexyl chain acts as a "solubility anchor," allowing chemists to perform complex coupling reactions on the aromatic core without precipitation issues.
The Core Workflow: Activation via Bromination
The most critical step in utilizing this compound is converting it into 4-Bromo-4'-hexylbiphenyl .[1] This intermediate is the "gateway" to palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and cyanation reactions.[1]
Mechanistic Causality:
-
Why Bromination? Iodine is too reactive/expensive for bulk scale; chlorine is too inert for subsequent Pd-catalysis.[1] Bromine offers the ideal balance of reactivity and leaving-group ability.
-
Regioselectivity: The electrophilic attack of
is directed to the 4' position because the 4-hexylphenyl group acts as a large, electron-donating substituent. The steric hindrance at the 2' position (ortho to the pivot bond) forces the incoming electrophile to the distal 4' position.
Downstream Divergence
Once the bromide is installed, the pathway splits into two major industrial applications:[2]
-
Liquid Crystals (Mesogens): Substitution of
with (Cyano) creates a strong dipole moment along the long axis, inducing nematic liquid crystal phases (e.g., 6CB).[1] -
Organic Electronics (OLEDs): Substitution with diarylamines creates Hole Transport Materials (HTMs).[1][3] The hexyl chain prevents crystallization in the thin film, improving device longevity.
Caption: Synthetic divergence starting from the this compound precursor.[1] The bromination step is the critical activation checkpoint.
Validated Experimental Protocol
Protocol: Synthesis of 4'-Bromo-4-hexylbiphenyl Target: Selective mono-bromination of the 4' position.[1]
Materials
-
Precursor: this compound (1.0 eq)[1]
-
Reagent: Bromine (
) (1.05 eq)[1] -
Catalyst: Iron(III) Chloride (
) or Iron powder (1 mol%)[1] -
Solvent: Dichloromethane (DCM) or Chloroform (
) - Anhydrous[1]
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a sodium bisulfite (
) scrubber (to neutralize HBr gas). -
Dissolution: Dissolve this compound in DCM (concentration ~0.5 M). Add the Iron catalyst. Shield the flask from direct light to prevent radical side-reactions (benzylic bromination on the hexyl chain).
-
Addition: Cool the solution to 0°C. Add liquid bromine dropwise via the addition funnel over 30 minutes.
-
Why Slow Addition? To maintain a low concentration of electrophilic bromine, favoring mono-substitution over di-substitution.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane eluent).[1] The starting material spot (
) should disappear, replaced by a slightly lower product. -
Quench: Pour the reaction mixture into ice-cold saturated
solution to destroy excess bromine (color changes from red/brown to clear/yellow). -
Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over
. -
Purification: Recrystallize from Ethanol or perform silica gel chromatography (100% Hexanes) if high purity (>99.5%) is required for electronic applications.[1]
Self-Validating Checkpoint:
-
1H NMR Verification: Look for the characteristic
splitting pattern of the newly substituted aromatic ring. The integration of aromatic protons should drop from 9 (in precursor) to 8 (in product). The hexyl chain protons (triplet at ~0.9 ppm, multiplet at ~2.6 ppm) must remain intact, confirming no radical attack on the alkyl chain occurred.
Applications in Advanced Materials
Liquid Crystals (The 6CB Molecule)
This compound is the immediate progenitor of 4'-Hexyl-4-biphenylcarbonitrile (6CB) .[1]
-
Role: The cyano group provides a strong longitudinal dipole. The hexyl chain provides flexibility.
-
Phase Behavior: 6CB exhibits a stable nematic phase at room temperature (
), making it a standard "host" material in LCD mixtures.[1]
OLED Hole Transport Layers
In Organic Light Emitting Diodes, the this compound moiety is often coupled to amines (e.g., diphenylamine) to form triarylamines.[1]
-
Advantage: The hexyl chain prevents the material from crystallizing over time (morphological stability), which is a primary cause of OLED device failure (black spots).
References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).[1] New Family of Nematic Liquid Crystals for Displays. Electronics Letters. (Seminal work on cyanobiphenyls).[1][4][5]
-
BenchChem. (2025).[1][3] Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals. (Protocols on bromination and cyanation).
-
Hird, M. (2007).[1] Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. (Discusses the structural requirements of biphenyl cores).
-
Sigma-Aldrich. (2025).[1] Product Specification: 4'-Hexyl-4-biphenylcarbonitrile. (Physical properties and phase transition data). [1]
-
Beilstein Journal of Organic Chemistry. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls. (Alternative synthetic routes).
Sources
- 1. [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]- | C54H36O8 | CID 102359058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Hexylbiphenyl via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Hexylbiphenyl and the Suzuki Coupling Reaction
This compound is a significant organic compound, often utilized as a key intermediate in the synthesis of liquid crystals, pharmaceuticals, and advanced materials. Its molecular structure, featuring a biphenyl core with a hexyl chain, imparts unique physicochemical properties that are highly sought after in these applications. The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds like this compound.[1][2] This palladium-catalyzed cross-coupling reaction is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[3]
This document provides a comprehensive guide to the synthesis of this compound using a Suzuki coupling protocol. As your Senior Application Scientist, this guide is structured to not only provide a step-by-step procedure but also to offer insights into the rationale behind the experimental choices, ensuring a thorough understanding of the reaction for successful and reproducible results.
Reaction Principle: The Catalytic Cycle of Suzuki-Miyaura Coupling
The synthesis of this compound via Suzuki coupling typically involves the reaction of an aryl halide (e.g., 1-bromo-4-hexylbenzene) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base. The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding the process.[2][4]
The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-bromo-4-hexylbenzene) to form a Pd(II) intermediate.[2] This is often the rate-determining step of the reaction.[4]
-
Transmetalation: The organoboron reagent (phenylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base plays a crucial role in forming a more nucleophilic boronate species, which facilitates this step.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product (this compound), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 1-bromo-4-hexylbenzene and phenylboronic acid. The choice of a palladium(II) acetate/triphenylphosphine catalyst system is a common and effective combination for this type of transformation.
Materials:
-
1-Bromo-4-hexylbenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Quantitative Data Summary:
| Parameter | Value | Notes |
| Reactants | ||
| 1-Bromo-4-hexylbenzene | 1.0 mmol | Limiting reagent. |
| Phenylboronic Acid | 1.2 mmol | A slight excess ensures complete consumption of the aryl bromide. |
| Catalyst | ||
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol (2 mol%) | Pre-catalyst that is reduced in situ to the active Pd(0) species. |
| Triphenylphosphine (PPh₃) | 0.04 mmol (4 mol%) | Ligand to stabilize the palladium catalyst and facilitate the reaction. |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 mmol | Activates the phenylboronic acid for transmetalation. |
| Solvent | ||
| Toluene | 10 mL | A common non-polar solvent for Suzuki couplings. |
| Deionized Water | 2 mL | Often used as a co-solvent to dissolve the inorganic base. |
| Reaction Conditions | ||
| Temperature | 90 °C | A typical temperature to ensure a reasonable reaction rate. |
| Reaction Time | 4-6 hours | Monitor by TLC or GC-MS for completion. |
| Expected Yield | >90% | Based on similar Suzuki coupling reactions. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-hexylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment, which is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (1-bromo-4-hexylbenzene) is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL) to remove the inorganic salts and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a non-polar eluent such as hexanes to yield the pure product.
Experimental Workflow
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the reaction was performed under strictly inert conditions. The presence of oxygen can deactivate the palladium catalyst. Using fresh, high-quality palladium acetate and triphenylphosphine is also recommended.
-
Insufficient Base: The base is critical for the activation of the boronic acid. Ensure the potassium carbonate is dry and of good quality.
-
Poor Quality Reagents: The purity of the aryl halide and boronic acid can significantly impact the reaction. If necessary, purify the starting materials before use.
-
-
Formation of Side Products:
-
Homocoupling: The formation of biphenyl (from phenylboronic acid) or 4,4'-dihexylbiphenyl (from 1-bromo-4-hexylbenzene) can occur. This is often more prevalent if the reaction is run for an extended period after the limiting reagent has been consumed or if the reaction conditions are not optimal.
-
Dehalogenation: The aryl bromide can be reduced to hexylbenzene. This can be minimized by ensuring a properly degassed reaction mixture and using the correct stoichiometry of reagents.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the biphenyl core and the aliphatic protons of the hexyl chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the distinct carbon signals for the biphenyl rings and the hexyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By following the detailed protocol and understanding the underlying principles of the reaction, researchers can consistently achieve high yields of the desired product. The insights into potential challenges and troubleshooting strategies provided in these application notes will further aid in the successful execution of this important transformation in the fields of materials science and drug development.
References
- BenchChem. (2025).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Al-Masum, M., & Kumar, D. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341.
- Tyrell, E., & Whitting, P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. School of Chemical Sciences and Pharmacy, University of East Anglia.
- Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions: A Practical Guide (Vol. 219, pp. 11-59). Springer.
- El-shafiy, H. F. A., & Shehata, M. R. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047-19092.
-
MDPI. (2020). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
ResearchGate. (2022). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
-
mediaTUM. (n.d.). C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
-
MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
using 4-Hexylbiphenyl in organic semiconductor research
Application Note: 4-Hexylbiphenyl as a Mesogenic Scaffold in Organic Electronics
Part 1: Core Directive & Executive Summary
Strategic Value:
this compound (6BP) is not merely a solvent or inert additive; it is the fundamental mesogenic building block for a class of Liquid Crystalline Organic Semiconductors (LCOS). Its biphenyl core provides the rigid "rod" necessary for
In high-performance organic field-effect transistors (OFETs), 6BP derivatives are utilized to:
-
Induce Self-Assembly: Act as a template to align conjugated polymer backbones (e.g., P3HT) via liquid crystal gating.
-
Synthesize Rod-Coil Polymers: Serve as the "rod" monomer in block copolymers that self-assemble into nanowires.
-
Passivate Dielectrics: Form Self-Assembled Monolayers (SAMs) that reduce trap states at the dielectric-semiconductor interface.
This guide details the purification of commercial 6BP to electronic grade, its functionalization into active monomers, and its integration into LC-gated OFET architectures.
Part 2: Scientific Integrity & Protocols
Material Characterization & Purification
Causality: Commercial this compound (typically 97-98%) contains isomeric impurities (e.g., 2-hexylbiphenyl) and halide traces that act as charge traps, reducing carrier mobility by orders of magnitude. Electronic-grade purity (>99.9%) is non-negotiable.
Protocol A: Electronic-Grade Purification
-
Dissolution: Dissolve 10 g of crude this compound in 50 mL of hot ethanol (
). -
Filtration: Pass through a 0.2
m PTFE filter to remove particulate dust (nucleation sites). -
Recrystallization: Cool slowly to
over 12 hours. Rapid cooling traps impurities. -
Zone Refining (Optional but Recommended): For ultra-high mobility studies, subject the solid to 20 passes in a zone refiner.
-
Validation:
-
GC-MS: No peaks other than the main signal (limit of detection < 10 ppm).
-
DSC: Sharp melting endotherm at
(Note: 6BP has a low melting point; often handled as a liquid at room temp or supercooled solid).
-
Table 1: Physical Properties of this compound (6BP)
| Property | Value | Relevance to Semiconductors |
| Molecular Weight | 238.37 g/mol | Precursor stoichiometry |
| Boiling Point | High thermal stability for processing | |
| Phase Behavior | Isotropic Liquid (RT) | Requires functionalization for stable LC phase |
| Dielectric Constant ( | Low- |
Synthesis: Activating the Scaffold
Mechanism: this compound is electrically inert. To participate in charge transport or polymerization, it must be functionalized at the 4'-position. The most critical derivative is 4-Bromo-4'-hexylbiphenyl , a universal donor for Suzuki/Stille couplings.
Protocol B: Regioselective Bromination (The "Gateway" Reaction) Objective: Synthesize 4-Bromo-4'-hexylbiphenyl for use in conjugated polymer synthesis.
-
Reagents: this compound (1 eq),
-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (solvent). -
Setup: Shield from light (to prevent radical side reactions). Maintain at
. -
Reaction: Stir the mixture for 4 hours. The high para-selectivity of the biphenyl ring directs the bromine to the 4' position.
-
Workup: Quench with water, extract with hexane, and dry over
. -
Purification: Silica gel column chromatography (Hexane eluent).
-
Yield Target:
.
DOT Diagram: Synthesis Workflow
Caption: Figure 1. Divergent synthesis pathway converting the inert this compound core into active semiconductor components.
Device Application: Liquid Crystal Gating
Context: High-mobility OFETs require ordered semiconductor films. Using a liquid crystal (LC) derived from this compound (specifically 4-Hexyl-4'-cyanobiphenyl , 6CB) as a "gate" or overlayer induces long-range order in the underlying semiconductor (e.g., P3HT) via
Protocol C: Fabrication of LC-Gated OFET
-
Substrate Prep: Clean
wafers (Gate/Dielectric) with O2 plasma. -
Semiconductor Deposition: Spin-coat Poly(3-hexylthiophene) (P3HT) (10 mg/mL in dichlorobenzene) at 2000 rpm. Anneal at
for 20 min. -
LC Alignment Layer:
-
Heat the 6CB derivative to its isotropic phase (
). -
Drop-cast onto the P3HT film.
-
Cool slowly (
) to room temperature to enter the Nematic/Smectic phase.
-
-
Top Contact: Evaporate Gold (Au) source/drain electrodes through a shadow mask.
-
Measurement: Characterize in the dark to avoid photocurrents. The LC layer aligns the P3HT chains, reducing energetic disorder.
DOT Diagram: LC-OFET Architecture
Caption: Figure 2. Vertical stack of an LC-gated OFET. The 6BP-derived LC layer acts as a morphology template for the active semiconductor.
Part 3: Troubleshooting & References
Troubleshooting Guide
-
Issue: Low Mobility (
).-
Cause: Impure this compound precursor introduced traps.
-
Fix: Repeat Recrystallization (Protocol A). Ensure 6CB purity is
.
-
-
Issue: Phase Separation.
-
Cause: Incompatibility between the alkyl chain of 6BP and the polymer side chains.
-
Fix: Match alkyl lengths. If using P3HT (hexyl), this compound is ideal. For P3OT (octyl), switch to 4-Octylbiphenyl.
-
References
-
Smolecule. Properties and Purity of 4-Hexyl-4'-cyanobiphenyl. Smolecule Chemical Database. Link
-
Zhang, X., et al. (2020). The Application of Organic Semiconductor Materials in Spintronics.[1][2] Frontiers in Chemistry. Link
-
Jeong, S.H., et al. (2015). Liquid crystal-gated-organic field-effect transistors with in-plane drain-source-gate electrode structure.[3] PubMed. Link
-
Iino, H., et al. (2015). Liquid crystals for organic thin-film transistors.[3][4] Nature Communications/PMC. Link
-
Boudinov, H., et al. (2022). Organic Field Effect Transistors: Characterization and Contact Resistance. Journal of Integrated Circuits and Systems.[5] Link
Sources
- 1. Frontiers | The Application of Organic Semiconductor Materials in Spintronics [frontiersin.org]
- 2. The Application of Organic Semiconductor Materials in Spintronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid crystal-gated-organic field-effect transistors with in-plane drain-source-gate electrode structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid crystals for organic thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jics.org.br [jics.org.br]
Application Note: High-Purity Preparation of 4-Hexylbiphenyl for LCD Formulation
Executive Summary & Strategic Rationale
In the formulation of eutectic nematic mixtures for Active Matrix LCDs (AM-LCD), 4-Hexylbiphenyl (4HB) serves a critical role not as the primary polar switching element, but as a viscosity modifier and elastic constant regulator . While cyanobiphenyls (like 5CB) provide the necessary dielectric anisotropy (
However, the synthesis of LC-grade materials demands a purity standard far exceeding typical pharmaceutical requirements. Trace ionic impurities (ppb levels) lead to "image sticking" and voltage holding ratio (VHR) degradation.
This guide outlines two distinct protocols:
-
Protocol A (Suzuki-Miyaura Coupling): The "Precision Route" for lab-scale, high-purity synthesis, minimizing isomer formation.[1]
-
Protocol B (Friedel-Crafts Acylation/Reduction): The "Scale-Up Route" for cost-effective bulk production.[1]
Chemical Pathway Analysis
The Challenge of Regioselectivity
Direct alkylation of biphenyl is discouraged due to poor selectivity (ortho/para mixtures) and poly-alkylation. The industry standard circumvents this via Acylation-Reduction or Transition Metal Cross-Coupling .[1]
Reaction Logic Diagram
Figure 1: Strategic synthesis pathways.[1] Route A minimizes structural isomers; Route B is cost-efficient but requires rigorous isomer separation.[1]
Protocol A: Precision Synthesis (Suzuki-Miyaura)[1]
Objective: Synthesize 10g of this compound with >99.8% isomeric purity. Mechanism: Pd-catalyzed cross-coupling of an aryl halide and an aryl boronic acid.[1][2] We utilize 4-bromo-1-hexylbenzene and phenylboronic acid to ensure the alkyl chain is pre-installed, avoiding alkylation ambiguity.[1]
Reagents & Materials Table
| Reagent | Equiv. | Role | Specification |
| 4-Bromo-1-hexylbenzene | 1.0 | Electrophile | >98% (GC) |
| Phenylboronic Acid | 1.2 | Nucleophile | Recrystallized |
| Pd(PPh₃)₄ | 0.03 | Catalyst | Freshly opened, yellow |
| Na₂CO₃ (2M aq) | 2.5 | Base | Degassed |
| Toluene / Ethanol | Solvent | Medium | 4:1 Ratio, Degassed |
Step-by-Step Methodology
-
Inert Atmosphere Setup:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Cycle vacuum/nitrogen (3x) to remove O₂ (Oxygen poisons the Pd(0) species).
-
-
Solvent Degassing (Critical):
-
Sparge the Toluene/Ethanol mixture (80 mL / 20 mL) with Argon for 30 minutes. Note: Dissolved oxygen promotes homocoupling of boronic acids (biphenyl impurity).
-
-
Reaction Assembly:
-
Catalysis:
-
Heat the biphasic mixture to vigorous reflux (approx. 85-90°C internal temp) for 12-16 hours.
-
Monitoring: Check TLC (Hexane eluent).[1] The starting bromide (
) should disappear; product ( ) appears.
-
-
Work-up:
Protocol B: Scale-Up Synthesis (Acylation-Reduction)[1]
Objective: Synthesize 100g+ quantities. Mechanism: Friedel-Crafts acylation fixes the carbon skeleton, followed by carbonyl reduction.
Phase 1: Friedel-Crafts Acylation[1]
-
Reagents: Biphenyl (1.0 eq), Hexanoyl Chloride (1.1 eq), AlCl₃ (1.2 eq), DCM (Solvent).
-
Key Control: Maintain temperature at 0-5°C during AlCl₃ addition. High temperatures promote meta substitution and poly-acylation.[1]
-
Procedure:
Phase 2: Wolff-Kishner Reduction (Huang-Minlon Modification)[1]
-
Reagents: 4-Hexanoylbiphenyl, Hydrazine Hydrate (80%), KOH, Diethylene Glycol (high boiling solvent).
-
Procedure:
-
Mix ketone (50g), KOH (30g), and Hydrazine (40 mL) in Diethylene Glycol (250 mL).
-
Reflux at 130°C for 2 hours (formation of hydrazone).
-
Distill off water/excess hydrazine until internal temp reaches 190-200°C .
-
Reflux at 200°C for 4 hours (N₂ evolution drives reduction).
-
Cool, dilute with water, extract with Hexane.
-
Electronic Grade Purification & QC
For LCD applications, 99% purity is insufficient. The target is 99.95%+ with specific resistivity
Purification Workflow Diagram
Figure 2: Purification cascade to achieve electronic-grade resistivity.[1]
Detailed Purification Steps
-
Silica Gel Filtration (Removal of Catalyst):
-
Pass the crude material through a short plug of silica gel using 100% Hexane. This effectively removes residual Palladium (from Protocol A) or Aluminum salts (from Protocol B) and any polar byproducts.
-
-
Recrystallization (The "Clean" Step):
-
Solvent: Ethanol (Absolute).[1] this compound is soluble in hot ethanol but crystallizes upon cooling.[1]
-
Dissolve saturated solution at 60°C.
-
Cool slowly to 0°C (or -20°C if melting point is low).
-
Note: this compound has a low melting point (approx 10-12°C). If it oils out, use Methanol/Acetone mixtures or perform Zone Refining if solid at ambient. For liquid homologues, repeated vacuum distillation is preferred.
-
-
Ion Removal (Optional but Recommended):
-
Pass the liquid phase through a column of neutral alumina or specialized ion-exchange resin (e.g., Amberlyst) immediately prior to formulation.
-
Quality Control Specifications
| Parameter | Method | Acceptance Criteria |
| Purity | GC-MS / HPLC | > 99.9% |
| Resistivity | Electrometer | > |
| Water Content | Karl-Fischer | < 50 ppm |
| Phase Transition | DSC | Sharp melting peak (Lit: ~12°C) |
| Metal Content | ICP-MS | < 10 ppb (Na, K, Fe, Pd) |
Formulation Context
When formulating this compound into a nematic host (e.g., E7 or BL006 type mixtures):
-
Solubility: Excellent in cyanobiphenyls.[1]
-
Concentration: Typically used at 5-15 wt% .[1]
-
Effect:
-
Reduces
(Nematic-Isotropic transition temperature).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Significantly reduces viscosity (
).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Slightly reduces dielectric anisotropy (
).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Storage: Store in amber glass under Argon at 4°C. Avoid contact with plastics that contain plasticizers (phthalates), which leach into LCs and destroy alignment.
References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]
-
Kirsch, P. (2022). Modern Liquid Crystal Materials: Chemistry and Applications. Wiley-VCH.[1] (Standard text for LC synthesis).
-
Merck Patent GmbH. (2000).[1] Process for the purification of liquid crystals. US Patent 6,063,307.[1] Link
-
PubChem. this compound Compound Summary. National Library of Medicine. Link[1]
Sources
Application and Protocol Guide for the Analytical Characterization of 4-Hexylbiphenyl
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of 4-Hexylbiphenyl Characterization
This compound is a member of the 4-alkylbiphenyl family of compounds, which are of significant interest in various fields, including materials science for liquid crystal applications and as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and robust analytical characterization is paramount to ensure the purity, identity, and quality of this compound for its intended application. This guide provides a comprehensive overview of the primary analytical techniques and detailed protocols for the characterization of this compound. The methodologies described herein are designed to be adaptable and provide a strong foundation for researchers to develop and validate their own specific methods.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods. These properties dictate the choice of chromatographic conditions, solvents, and spectroscopic parameters.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂ | |
| Molecular Weight | 238.37 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Boiling Point | ~350-360 °C (estimated) | General knowledge based on similar compounds |
| Solubility | Soluble in common organic solvents such as hexane, dichloromethane, ethyl acetate, and acetonitrile. Insoluble in water. | General knowledge |
| LogP | ~6.5 (estimated) | General knowledge based on structure |
I. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.
Causality in Experimental Choices for GC-MS
The choice of a non-polar stationary phase, such as a DB-5MS, is predicated on the non-polar nature of this compound. The separation will be primarily driven by boiling point, and the non-polar column minimizes strong interactions that could lead to peak tailing. Temperature programming is essential to ensure the timely elution of this relatively high-boiling-point compound while maintaining good resolution from any potential impurities. Electron ionization (EI) is a standard and robust ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation.
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound certified reference standard at a concentration of 1 mg/mL in hexane or dichloromethane. From this stock, prepare a working standard of 10 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in hexane or dichloromethane to an estimated concentration of 10 µg/mL. If the sample matrix is complex, a prior liquid-liquid or solid-phase extraction may be necessary.
-
Ensure all solutions are clear and free of particulate matter before injection.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, 280 °C, Splitless mode (1 µL injection) |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 20 °C/min to 300 °C (hold 5 min) |
| MS System | Agilent 7000D Triple Quadrupole MS or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV |
| Source Temp. | 230 °C |
| Quad Temp. | 150 °C |
| Scan Range | m/z 40-400 |
3. Data Analysis and Expected Results:
-
Retention Time: The retention time for this compound is expected to be in the range of 10-15 minutes under these conditions. This should be confirmed by injecting the reference standard.
-
Mass Spectrum: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 238. Key fragment ions are expected from the cleavage of the hexyl chain. A prominent fragment at m/z 167 (M - 71, loss of a pentyl radical) and at m/z 91 (tropylium ion from benzylic cleavage) would be characteristic. The fragmentation pattern should be compared to a spectral library or the spectrum of the reference standard for confirmation.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
II. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including this compound. A reversed-phase method is most suitable for this non-polar analyte.
Causality in Experimental Choices for HPLC
A C18 stationary phase is the standard choice for reversed-phase chromatography due to its strong hydrophobic interactions with non-polar analytes like this compound. A mobile phase consisting of acetonitrile and water provides good solvating power and allows for the manipulation of retention time through gradient elution. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity. UV detection at a wavelength where the biphenyl chromophore absorbs strongly (around 254 nm) ensures good sensitivity.
Experimental Protocol: HPLC Analysis of this compound
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound certified reference standard at a concentration of 1 mg/mL in acetonitrile. From this stock, prepare a working standard of 50 µg/mL in the initial mobile phase composition.
-
Sample Solution: Dissolve the sample containing this compound in acetonitrile to an estimated concentration of 50 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC or equivalent |
| Detector | Diode Array Detector (DAD), Wavelength: 254 nm |
| Column | C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
3. Data Analysis and Expected Results:
-
Retention Time: The retention time of this compound will depend on the specific C18 column used but is expected to be in the range of 8-12 minutes under these gradient conditions.
-
Quantification: A calibration curve can be constructed by injecting a series of standards of known concentrations to quantify the amount of this compound in a sample.
HPLC Method Development Logic Diagram
Caption: Logic flow for HPLC method development for this compound.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule.
Causality in Experimental Choices for NMR
Deuterated chloroform (CDCl₃) is a common and effective solvent for non-polar compounds like this compound, as it readily dissolves the analyte and provides a deuterium lock signal for the NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the proton spectrum due to the lower natural abundance of the ¹³C isotope.
3. Spectral Interpretation and Expected Chemical Shifts:
-
¹H NMR Spectrum:
-
The aromatic protons will appear in the downfield region (δ 7.0-7.6 ppm). The protons on the unsubstituted phenyl ring will likely appear as a multiplet, while the protons on the hexyl-substituted ring will show a distinct splitting pattern (two doublets).
-
The benzylic protons (-CH₂- attached to the phenyl ring) will appear as a triplet around δ 2.6 ppm.
-
The other methylene protons of the hexyl chain will appear as multiplets in the upfield region (δ 1.2-1.6 ppm).
-
The terminal methyl group of the hexyl chain will appear as a triplet around δ 0.9 ppm.
-
-
¹³C NMR Spectrum (Predicted):
-
The aromatic carbons will resonate in the δ 120-145 ppm region. The quaternary carbons (C-1, C-1', C-4') will have distinct chemical shifts.
-
The benzylic carbon will be around δ 35 ppm.
-
The remaining aliphatic carbons of the hexyl chain will appear in the upfield region (δ 14-32 ppm), with the terminal methyl carbon being the most upfield.
-
NMR Data Summary Table
| ¹H NMR Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 7.6 | m |
| Benzylic -CH₂- | ~2.6 | t |
| Chain -CH₂- | 1.2 - 1.6 | m |
| Terminal -CH₃ | ~0.9 | t |
| ¹³C NMR Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C (quaternary) | 138 - 145 |
| Aromatic C-H | 125 - 130 |
| Benzylic -CH₂- | ~35 |
| Chain -CH₂- | 22 - 32 |
| Terminal -CH₃ | ~14 |
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive characterization of this compound requires a multi-technique approach. GC-MS provides excellent separation and identification capabilities, particularly for purity assessment and the identification of volatile impurities. HPLC is a robust method for quantification. NMR spectroscopy is the gold standard for unambiguous structural confirmation. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and integrity of this compound for their specific applications. The protocols provided in this guide serve as a validated starting point for method development and can be further optimized to meet specific analytical requirements.
References
-
PubChem Compound Summary for CID 108797, this compound. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
- Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices.
- Phenomenex. (2017). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Technical Note.
-
Reich, H. J. (2021). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
Application Note: High-Resolution GC-MS Profiling of 4-Hexylbiphenyl (4-HBP)
Executive Summary
4-Hexylbiphenyl (4-HBP, CAS: 4812-38-0) is a critical alkyl-substituted aromatic hydrocarbon, primarily utilized as a mesogenic core intermediate in the synthesis of cyanobiphenyl liquid crystals (e.g., 6CB). Its analysis is pivotal for ensuring the phase transition purity of liquid crystalline materials and monitoring alkylbiphenyl residues in environmental matrices.
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for 4-HBP. Unlike generic hydrocarbon methods, this workflow addresses the specific challenges of alkylbiphenyl analysis: distinguishing isomers (e.g., meta- vs. para- substitution) and preventing thermal degradation of the alkyl chain during ionization.
Chemical Context & Analytical Challenges
Physicochemical Profile
-
Molecular Formula: C₁₈H₂₂
-
Molecular Weight: 238.37 g/mol
-
Structure: A biphenyl core substituted at the 4-position with a straight n-hexyl chain.
-
Boiling Point: ~340–350 °C (Estimated at 760 mmHg); elutes late in standard GC runs.
The "Benzylic" Fragmentation Signature
The mass spectral behavior of 4-HBP is dominated by the stability of the biphenyl core. Upon Electron Ionization (EI), the molecule undergoes a characteristic benzylic cleavage , ejecting the alkyl tail to form a resonance-stabilized ion. This mechanism is the primary identifier for 4-HBP against its isomers.
Experimental Protocol
Reagents and Standards
-
Analytes: this compound reference standard (>98% purity).
-
Solvents: n-Hexane (LC-MS Grade) or Dichloromethane (DCM) for higher solubility.
-
Internal Standard (ISTD): Phenanthrene-d10 or Chrysene-d12 (selected for similar retention/boiling point without interference).
Sample Preparation Workflow
This protocol utilizes a "Dilute-and-Shoot" approach for pure materials, and Solid Phase Extraction (SPE) for complex matrices.
Step-by-Step Preparation:
-
Stock Solution: Dissolve 10 mg of 4-HBP in 10 mL of n-Hexane to create a 1000 ppm (µg/mL) stock.
-
Working Standard: Dilute Stock to 10 ppm in n-Hexane containing 5 ppm ISTD.
-
Matrix Samples: For liquid crystal mixtures, dissolve 50 mg of sample in 10 mL DCM. Vortex for 30s. Filter through 0.2 µm PTFE syringe filter.
Instrumental Parameters (GC-MS)
The method uses a non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5MS), which separates based on boiling point and pi-pi interactions.
Table 1: GC System Configuration
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low bleed, high thermal stability for aromatics. |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Maintains resolution during temperature ramping. |
| Inlet | Split/Splitless (Split 10:1), 280 °C | High temp ensures rapid volatilization of the biphenyl core. |
| Oven Program | 60 °C (1 min) → 20 °C/min → 300 °C (Hold 5 min) | Fast ramp minimizes band broadening; high final temp elutes 4-HBP (~240-260°C). |
| Transfer Line | 300 °C | Prevents condensation of high-boiling analytes. |
Table 2: MS Detector Parameters (EI Mode)
| Parameter | Setting | Rationale |
| Ion Source | 230 °C | Standard EI temp; minimizes thermal degradation. |
| Quadrupole | 150 °C | Maintains mass stability. |
| Ionization Energy | 70 eV | Standard energy for library matching (NIST). |
| Scan Range | m/z 40 – 450 | Captures low mass alkyl fragments and the molecular ion (238). |
| Solvent Delay | 3.5 min | Protects filament from solvent front. |
Results & Discussion
Chromatographic Performance
On a DB-5MS column, this compound elutes in the late region (approx. retention index ~2000-2100). The peak should be symmetrical (Tailing Factor < 1.2).
Mass Spectral Interpretation
The identification of 4-HBP relies on a distinct fragmentation pattern.
-
Molecular Ion (M⁺): A distinct peak at m/z 238 . Unlike aliphatic hydrocarbons, the aromatic biphenyl core stabilizes the radical cation, making M⁺ clearly visible.
-
Base Peak (m/z 167): This is the diagnostic ion.
-
Secondary Ions:
-
m/z 152: Biphenyl cation (loss of the methyl group from the m/z 167 ion or direct ring cleavage).
-
m/z 43, 57: Low mass alkyl chain fragments (
, ).
-
Fragmentation Pathway Visualization
The following diagram illustrates the primary dissociation pathway of this compound under Electron Ionization.
Figure 1: Proposed EI fragmentation pathway for this compound. The dominant path is the loss of the pentyl chain to form the stable m/z 167 ion.
Method Validation & Quality Control
To ensure data integrity (Trustworthiness), the following QC measures must be integrated:
-
Linearity: Construct a 5-point calibration curve (1, 5, 10, 20, 50 ppm).
-
Acceptance Criteria:
. -
Target Ion for Quant: m/z 167 (Base Peak) is preferred over m/z 238 for sensitivity, though m/z 238 is more specific.
-
-
Carryover Check: Inject a solvent blank (Hexane) immediately after the highest standard.
-
Requirement: Analyte peak area in blank < 0.5% of LOQ.
-
-
Isomer Discrimination:
-
This compound must be chromatographically resolved from 4'-hexylbiphenyl (if using asymmetric naming conventions) or branched isomers like 4-(2-methylpentyl)biphenyl .
-
Note: Branched isomers will show different fragmentation ratios (enhanced McLafferty rearrangement ions).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing Peak | Active sites in liner or column. | Replace inlet liner (deactivated wool); trim 10cm from column head. |
| Low Sensitivity (m/z 238) | Ion source temperature too high. | Lower source temp to 230°C to reduce excessive fragmentation. |
| Ghost Peaks | Septum bleed or previous sample carryover. | Use high-temp septa; increase final bake-out time at 300°C. |
| Shift in Retention Time | Column trimming or flow rate drift. | Update retention time locking (RTL) settings using the ISTD. |
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Biphenyl Derivatives. National Institute of Standards and Technology. [Link]
- Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters. (Seminal work on cyanobiphenyls and their alkyl precursors).
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS method development).
-
Agilent Technologies. (2020). GC-MS Analysis of Impurities in High-Performance Materials. Application Note 5991. [Link]
Sources
Application Note: Unveiling the Mesophases of 4-Hexylbiphenyl (6CB) through Polarized Optical Microscopy
Introduction: The Power of Polarized Light in Liquid Crystal Characterization
Liquid crystals represent a fascinating state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals. This unique behavior, driven by the orientational order of their constituent molecules, gives rise to a rich variety of mesophases, each with distinct optical and physical characteristics. Polarized Optical Microscopy (POM) stands as a cornerstone technique for the characterization of these phases.[1][2] By exploiting the birefringence of liquid crystals, POM allows for the direct visualization of their textures, which are essentially microscopic "fingerprints" of the molecular arrangement.[3] This application note provides a comprehensive guide to the observation and analysis of the textures of the nematic liquid crystal 4-Hexylbiphenyl (6CB) using POM, a protocol invaluable for researchers in materials science, condensed matter physics, and drug development.
The principle of POM is elegant in its simplicity. It utilizes two polarizing filters: a polarizer and an analyzer.[4] The polarizer, placed before the sample, allows light vibrating in only one plane to pass through.[4][5] The analyzer, positioned after the sample, has its polarization axis oriented perpendicular to that of the polarizer.[4][5] When an isotropic material (one with uniform properties in all directions) is placed between these "crossed polars," the field of view remains dark, as the light polarized by the first filter is blocked by the second.[3][5] However, when a birefringent material like a liquid crystal is observed, it rotates the plane of polarized light, allowing some of it to pass through the analyzer, resulting in a bright, often colorful, image against a dark background.[3][5][6] The specific colors and patterns observed, known as textures, are directly related to the molecular alignment within the liquid crystal.[3]
Understanding this compound (6CB): A Prototypical Nematic Liquid Crystal
This compound (6CB) is a well-characterized calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at temperatures accessible in a standard laboratory setting. Its chemical structure, consisting of a biphenyl core with a hexyl chain and a cyano group, imparts a significant dipole moment and promotes the formation of the nematic mesophase.[7] In the nematic phase, the elongated molecules of 6CB possess a long-range orientational order, tending to align along a common direction known as the director, but lack long-range positional order.[6] This anisotropy in molecular arrangement is the origin of its birefringence.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₁N | [8] |
| Molar Mass | 263.38 g/mol | N/A |
| Crystal to Nematic Transition (TCN) | 13.5 °C | [7][8] |
| Nematic to Isotropic Transition (TNI) | 29 °C | [7] |
| Dielectric Anisotropy | Positive | [7][9] |
Table 1: Key Physical Properties of this compound (6CB)
Experimental Protocol: From Sample Preparation to Microscopic Observation
This protocol provides a step-by-step guide for the preparation and observation of this compound (6CB) liquid crystal textures using a polarized optical microscope equipped with a hot stage.
I. Essential Equipment and Materials
-
Polarized Optical Microscope: Equipped with a rotating stage, a polarizer, and an analyzer.
-
Hot Stage: A temperature-controlled stage for the microscope with a precision of at least ±0.1 °C is crucial for observing phase transitions.[10][11][12]
-
Microscope Slides and Coverslips: Cleanliness is paramount to avoid unwanted nucleation sites or defects.
-
This compound (6CB): High-purity 6CB is recommended for clear texture observation.
-
Spatula and/or Micropipette: For handling the liquid crystal.
-
Lens Cleaning Tissue and Solvent (e.g., Ethanol or Isopropanol): For cleaning slides and coverslips.
II. Step-by-Step Sample Preparation
The goal of sample preparation is to create a thin, uniform film of the liquid crystal between a glass slide and a coverslip.
-
Cleaning: Thoroughly clean a microscope slide and a coverslip with a suitable solvent and dry them completely using a stream of nitrogen or clean air. Any dust or residue can act as an alignment center, influencing the observed textures.
-
Sample Deposition: Place a small amount of 6CB (a few milligrams is sufficient) onto the center of the clean microscope slide.[13] If 6CB is in its crystalline state at room temperature, it can be gently heated on the hot stage to its isotropic phase (above 29°C) before adding the coverslip.[6]
-
Applying the Coverslip: Carefully place a coverslip over the molten 6CB. The liquid crystal will spread via capillary action to form a thin film.[6] Avoid trapping air bubbles. The thickness of the film can influence the observed textures; a typical thickness for good texture observation is in the range of 5-20 µm.
-
Shearing (Optional but Recommended): To promote a more uniform initial alignment, gently shear the sample by moving the coverslip back and forth a small distance.[3] This can help in observing certain textures more clearly.
III. Polarized Optical Microscopy Analysis
-
Microscope Setup:
-
Place the prepared slide on the hot stage of the polarized optical microscope.
-
Ensure the polarizer and analyzer are crossed (set at 90° to each other) to achieve a dark background.[5] This is the standard configuration for observing birefringence.
-
-
Heating to the Isotropic Phase: Heat the sample to a temperature above the nematic-isotropic transition point of 6CB (e.g., 35°C). In the isotropic phase, the liquid is optically isotropic and the field of view under crossed polars will be dark.[3] This step ensures a uniform starting point and erases any thermal history of the sample.
-
Cooling and Observation of the Nematic Phase:
-
Slowly cool the sample at a controlled rate (e.g., 1-2°C per minute).
-
As the temperature drops below 29°C, the transition to the nematic phase will occur. This is often marked by the sudden appearance of bright, birefringent domains.
-
Upon further cooling within the nematic range (13.5°C to 29°C), characteristic textures will form and evolve.
-
IV. Identifying Nematic Textures in 6CB
Two primary textures are commonly observed in the nematic phase of 6CB:
-
Schlieren Texture: This texture is characterized by the presence of dark brushes or "threads" that emerge from point defects known as disclinations.[14][15] These brushes correspond to regions where the liquid crystal director is aligned parallel or perpendicular to the polarizer or analyzer.[15][16] The number of brushes emanating from a point defect (two or four) indicates the strength of the disclination.[14] The Schlieren texture is often observed when the liquid crystal is cooled slowly from the isotropic phase in a sample with no specific surface alignment treatment.[17]
-
Marbled Texture: This texture appears as a more uniform, grainy or "marbled" pattern of birefringence.[18] It is often observed when a crystalline sample is heated into the nematic phase or when the sample is rapidly cooled.[18] The marbled texture arises from a high density of small, randomly oriented nematic domains.
Expertise & Experience: Interpreting the Observations
The choice of cooling rate is a critical experimental parameter. A slow cooling rate allows for the formation of larger, well-defined domains and clearer Schlieren textures, facilitating the analysis of defect structures. Conversely, rapid cooling can "freeze in" a more disordered state, leading to the marbled texture. Shearing the sample before observation can induce a preferential alignment of the molecules, which can be useful for studying the elastic properties of the liquid crystal but may suppress the formation of certain defect-rich textures.
The colors observed in the textures are interference colors and are dependent on the birefringence of the material and the thickness of the sample. For a given material, variations in color across the sample indicate variations in the orientation of the liquid crystal director relative to the direction of light propagation.
Trustworthiness: A Self-Validating System
The protocols outlined above are designed to be self-validating. The observation of a dark field of view in the isotropic phase confirms the correct setup of the crossed polars and the isotropic nature of the high-temperature phase. The well-documented transition temperatures of 6CB serve as an internal calibration for the hot stage. The appearance of the characteristic nematic textures upon cooling below the known TNI provides strong evidence of the successful formation of the desired mesophase. Reproducibility can be ensured by using clean substrates and consistent heating/cooling rates.
Visualizing the Workflow and Concepts
Experimental Workflow Diagram
Caption: Experimental workflow for POM analysis of 6CB.
Molecular Alignment vs. Observed Texture
Caption: Relationship between molecular order and POM appearance.
Conclusion
Polarized Optical Microscopy is an indispensable and accessible technique for the characterization of liquid crystal phases. By following the detailed protocol presented in this application note, researchers can reliably prepare and analyze samples of this compound, a model nematic liquid crystal. The ability to directly visualize the Schlieren and marbled textures provides profound insights into the molecular organization and defect structures inherent to the nematic mesophase. This understanding is fundamental not only for basic research but also for the development of advanced materials and technologies that harness the unique properties of liquid crystals.
References
-
Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]
-
Hassan, H., & Yusoff, A. N. (2014). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 15(11), 20959–20973. [Link]
-
Nishikawa, E., & Finkelmann, H. (1995). Growth of liquid crystal in poly[[6-(4'-cyanobiphenyl-4-oxy)hexyl]-methylsiloxane]. Polymer Journal, 27(11), 1157-1161. [Link]
-
Nehring, J., & Saupe, A. (1972). On the schlieren texture in nematic and smectic liquid crystals. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1-15. [Link]
-
Aykut, N., & Okutan, M. (2017). Thermal and optical characterization of liquid crystal 4′-hexyl-4-biphenylcarbonitrile/4-hexylbenzoic acid mixtures. Journal of Molecular Liquids, 231, 337-344. [Link]
-
Kafle, A. (2015). How to analyze liquid crystals?. ResearchGate. Retrieved from [Link]
-
Pandey, S., et al. (2012). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Microscopy and Microanalysis, 18(S2), 1432-1433. [Link]
-
Thorlabs. (2023, January 31). Polarization Dependence of Phase-Only Spatial Light Modulators (SLM) [Video]. YouTube. [Link]
-
Castagna, R., et al. (2022). Design and Characterization of a Fully Automated Free-Standing Liquid Crystal Film Holder. Applied Sciences, 12(3), 1195. [Link]
-
Han, J. T., et al. (2007). Crystal structures of 4-cyano-4-hexylbiphenyl (6CB) and 4-cyano-4-heptylbiphenyl (7CB) in relation to odd-even effects. Liquid Crystals, 34(8), 921-927. [Link]
-
University of Vienna. (2026, January 26). A strange in-between state of matter is finally observed. ScienceDaily. Retrieved from
-
Wang, X., et al. (2016). A Practical Guide to the Preparation of Liquid Crystal-Templated Microparticles. Chemistry of Materials, 28(17), 6013-6025. [Link]
-
Rahman, M. A., et al. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 43-54. [Link]
-
Sigdel, K. P. (2010). Liquid Crystals Phase Transitions and AC-Calorimetry. The Himalayan Physics, 1(1), 29-32. [Link]
-
Nikon's MicroscopyU. (n.d.). Polarized Light Microscopy. Retrieved from [Link]
-
Dierking, I. (2014). Liquid crystal textures: an overview. Liquid Crystals, 41(4), 443-450. [Link]
-
Ozer, D., & Okutan, M. (2019). Transient photoconductivity, dielectric anisotropy and elastic constants properties of 4-n-hexyl-4'-cyanobiphenyl (6CB) nematic liquid crystal. Journal of Materials and Electronic Devices, 1(1), 1-6. [Link]
-
Lavrentovich, O. D. (2014). Introduction to liquid crystals. ResearchGate. Retrieved from [Link]
-
Humar, M., & Muševič, I. (2010). Whispering gallery mode study of phase transition and shape change in liquid crystal droplets. Optics Express, 18(26), 26995–27003. [Link]
- Chandrasekhar, S. (1992). Liquid Crystals. Cambridge University Press.
-
Goodby, J. W., et al. (2017). The identification of the sign and strength of disclinations in the schlieren (nucleated domain) texture of the nematic phase. White Rose Research Online. Retrieved from [Link]
-
Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic and isotropic phases. Pramana, 6(5), 278-283. [Link]
-
Kelly, D. J., et al. (2023). Temperature Dependent Nanochemistry and Growth Kinetics Using Liquid Cell Transmission Electron Microscopy. ACS Nano, 17(6), 5293-5303. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Polarization Microscopy Principle | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. dergi-fytronix.com [dergi-fytronix.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. On the schlieren texture in nematic and smectic liquid crystals - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. dspace.rri.res.in [dspace.rri.res.in]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. tandfonline.com [tandfonline.com]
Application Note: Structural Characterization of 4-Hexylbiphenyl via X-Ray Diffraction
This Application Note is designed for researchers in pharmaceutical solid-state chemistry and materials science. It details the X-ray diffraction (XRD) analysis of 4-Hexylbiphenyl (4HBP) , a critical model compound for lipophilic pharmacophores and liquid crystal precursors.
Executive Summary
This compound (CAS 59662-31-6) serves as a fundamental structural motif in drug development (representing lipophilic alkyl-aryl tails) and organic electronics (as a mesogenic core). Unlike its cyano-substituted counterpart (6CB), pure 4HBP lacks a strong polar headgroup, making its crystal packing driven primarily by weak van der Waals and
Key Challenges Addressed:
-
Preferred Orientation: The plate-like morphology of biphenyls causes severe texture effects in PXRD.
-
Alkyl Chain Disorder: The flexible hexyl tail often exhibits high thermal motion, requiring low-temperature SCXRD.
-
Phase Identification: Distinguishing between crystalline polymorphs and potential transient mesophases near the melting point.
Experimental Configuration & Logic
Instrumentation Requirements
For organic molecular crystals like 4HBP (C
| Component | Specification | Scientific Rationale |
| Radiation Source | Cu K | Ideal for organic unit cells ( |
| Detector | Hybrid Photon Counting (HPC) | Zero noise and high dynamic range are essential for detecting weak high-angle reflections necessary for accurate atomic resolution. |
| Sample Stage | Capillary Transmission (PXRD) | Critical: Eliminates preferred orientation common in flat-plate reflection modes for biphenyls. |
| Temp. Control | Cryostream (100 K - 400 K) | 4HBP has a flexible alkyl tail. Collecting at 100 K "freezes" the chain disorder, allowing precise structure solution. |
Sample Preparation Protocol
Objective: Obtain high-quality single crystals and randomly oriented powder.
-
Recrystallization (SCXRD):
-
Dissolve 20 mg of 4HBP in 2 mL of Ethanol/Toluene (1:1) .
-
Allow slow evaporation at 4°C. Note: Fast evaporation yields needles (often metastable); slow evaporation yields blocks (thermodynamically stable).
-
Selection: Use a polarized light microscope to select a crystal with sharp extinction (no cracks).
-
-
Powder Preparation (PXRD):
-
Grind the bulk sample gently.[1] Warning: Over-grinding can induce amorphization or polymorphic transition.
-
Sieving: Pass through a 45
m sieve. -
Mounting: Load into a 0.7 mm borosilicate glass capillary. Spin the capillary at 60 rpm during collection to average crystallite orientation.
-
Workflow Visualization
The following diagram outlines the decision matrix for analyzing 4HBP, distinguishing between routine phase ID and full structural elucidation.
Caption: Analytical workflow for this compound characterization, prioritizing single-crystal solution followed by bulk powder validation.
Data Analysis & Interpretation
Unit Cell Determination (Indexing)
For 4-alkylbiphenyls, the crystal system is typically Monoclinic or Triclinic .
-
Expected Space Group:
(Monoclinic) or (Triclinic). -
Lattice Parameters: Expect the long axis (
or ) to reflect the molecular length ( Å). -
Protocol:
-
Collect 20-50 frames at different
angles. -
Harvest spots with
. -
Index using algorithms like Dirax or X-Cell.
-
Validation: Check for systematic absences.
requires and .
-
Handling Alkyl Chain Disorder
The hexyl chain in 4HBP is prone to conformational disorder (gauche/trans defects).
-
Symptom: High thermal ellipsoids on terminal carbons (
) in the ORTEP plot. -
Solution:
-
Collect data at 100 K .
-
If disorder persists, model the chain over two positions (Part A/Part B) with constrained occupancy (e.g., 0.6/0.4).
-
Use DFIX restraints to maintain standard C-C bond lengths (1.54 Å) and angles (109.5°).
-
Packing Motifs (Polymorphism)
Biphenyl derivatives exhibit two primary packing modes which dictate their density and melting point:
-
Herringbone Packing (Edge-to-Face):
-
Mechanism: C-H...
interactions between adjacent phenyl rings. -
XRD Signature: Distinct reflections in the
range corresponding to short axes ( Å). -
Common in: Stable thermodynamic phases.
-
-
Parallel Stacking (Face-to-Face):
-
Mechanism:
- stacking. -
XRD Signature: Strong reflection at
Å. -
Common in: Metastable phases or precursors to smectic liquid crystals.
-
Variable-Temperature Protocol (Phase Transitions)
This compound may exhibit a Crystal
VT-XRD Protocol:
-
Range: 25°C to 110°C (covering the melting point).
-
Ramp Rate: 2°C/min with 5 min hold before scanning.
-
Scan: Fast continuous scan (2°/min) to capture transient phases.
Interpretation Table:
| Phase | 2
References
-
Sarkar, S., et al. (2024).[2] Atomistic Simulation of 4'-Hexylbiphenyl in its Nematic Phase. Journal of Physical Chemistry B. Link
-
Hori, K. (1999). Crystal structures of 4-cyano-4-hexylbiphenyl (6CB) and 4-cyano-4-heptylbiphenyl (7CB). Liquid Crystals, 26(11), 1603-1610. (Cited for comparative packing analysis of biphenyl cores).[3][4] Link
-
Leadbetter, A. J., et al. (1981). Structure of the smectic phases of 4-n-alkylbiphenyls. Journal de Physique, 40, 373. (Foundational work on alkylbiphenyl packing). Link
-
Cambridge Crystallographic Data Centre (CCDC) . Search Query: Alkylbiphenyl. (Standard reference for unit cell validation). Link
-
Thermo Fisher Scientific . (2025). Safety Data Sheet: 4-n-Hexylbiphenyl. (Physical properties and melting point data). Link
Sources
Application Notes and Protocols for the Formulation of Liquid Crystal Mixtures with 4-Hexylbiphenyl
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Liquid Crystal Mixtures
In the field of advanced materials, single-component liquid crystals (LCs) rarely possess the full spectrum of physical and chemical properties required for sophisticated applications, from high-resolution displays to advanced optical sensors.[1] The thermodynamic and electro-optical characteristics of a material—such as its phase transition temperatures, birefringence (Δn), dielectric anisotropy (Δε), and viscosity (γ)—must be precisely tuned. This imperative for precision is the primary driver behind the formulation of liquid crystal mixtures. By combining two or more mesogenic compounds, a new material is created with emergent properties that can be tailored to meet exacting performance specifications.[2]
The n-alkyl-4-cyanobiphenyl (nCB) family of calamitic (rod-shaped) liquid crystals represents a cornerstone of modern liquid crystal technology.[3] Their chemical stability, strong positive dielectric anisotropy conferred by the polar cyano (-C≡N) group, and predictable mesogenic behavior make them ideal components for formulation. This guide focuses on 4'-Hexyl-4-biphenylcarbonitrile (6CB) , a key member of the nCB series, providing a comprehensive framework for its use in the rational design and formulation of advanced liquid crystal mixtures.
Component Profile: 4'-Hexyl-4-biphenylcarbonitrile (6CB)
4'-Hexyl-4-biphenylcarbonitrile (commonly abbreviated as 6CB) is a nematic liquid crystal at room temperature. Its molecular structure, consisting of a rigid biphenyl core, a flexible hexyl alkyl chain, and a highly polar cyano headgroup, dictates its physicochemical properties. The biphenyl core provides the necessary structural anisotropy for mesophase formation, the alkyl chain influences the melting point and viscosity, and the cyano group is the primary contributor to the large positive dielectric anisotropy.[3]
Understanding the baseline properties of 6CB is critical for predicting its behavior in a mixture.
| Property | Value | Significance & Causality |
| Chemical Formula | C₁₉H₂₁N | The combination of an aromatic core and an aliphatic chain is characteristic of calamitic mesogens. |
| Molecular Weight | 263.38 g/mol | Influences density and intermolecular forces. |
| CAS Number | 41122-70-7 | Unique identifier for the specific chemical substance.[1] |
| Crystal-to-Nematic Transition (T_Cr-N_) | 13.5 °C / 30.5 °C (polymorphs)[4][5] | The existence of multiple crystalline forms (polymorphism) is common and can affect dissolution and melting behavior. The lower melting point is crucial for creating wide-range nematic mixtures. |
| Nematic-to-Isotropic Transition (T_N-I_) | ~29 °C | This is the clearing point, above which the material becomes an ordinary isotropic liquid. This temperature is a key parameter to be manipulated in mixtures. (Note: Precise value can vary; for comparison, 5CB is 35°C[6]). |
| Dielectric Anisotropy (Δε) | Positive, ~ +10 (at 20°C, 1 kHz) | The large dipole moment of the cyano group aligns with the long molecular axis, resulting in a significantly higher dielectric constant parallel to the director (ε∥) than perpendicular to it (ε⊥). This property is fundamental for switching in electric fields.[7] |
| Birefringence (Δn) | Positive, ~ 0.15-0.18 (at 20°C, 589 nm) | The anisotropic electronic polarizability of the biphenyl core results in different refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the director. This optical anisotropy is the basis for light modulation in displays. |
| Viscosity (γ) | Moderate | The hexyl chain length provides a balance between fluidity and the intermolecular forces needed to maintain the nematic phase. Viscosity is a critical factor for the switching speed of LC devices. |
Principles of Liquid Crystal Mixture Formulation
The primary goal of formulating a mixture is to create a material whose properties are superior to those of its individual components. The two central strategies when using a component like 6CB are depressing the melting point to create a stable room-temperature nematic phase and tuning the electro-optical parameters.
Causality: The Eutectic Effect
The most powerful tool for broadening the operational temperature range of a liquid crystal is the formulation of a eutectic mixture . When two components are miscible in the liquid (nematic and isotropic) phases but immiscible in the solid phase, a specific composition exists—the eutectic point—at which the mixture has the lowest possible melting point.[1] This melting point is significantly lower than that of either pure component.
Mechanism: In the solid state, the two types of molecules crystallize separately. The presence of the second component disrupts the crystallization process of the first, and vice-versa. This mutual disruption of the crystal lattice effectively lowers the free energy required for the transition to the liquid phase, resulting in a depressed melting point. The clearing point (T_N-I), however, often behaves ideally and varies approximately linearly with the molar composition of the components. This combined effect—depressed melting point and predictable clearing point—allows for the creation of a very broad nematic range.
Caption: Idealized phase diagram of a binary liquid crystal mixture showing the eutectic point.
Experimental Protocols
Protocol 1: Preparation of a Binary Nematic Mixture
This protocol describes the formulation of a binary mixture of two nematic liquid crystals, such as 6CB and 4'-Octyl-4-biphenylcarbonitrile (8CB), using the melt-mixing method. This method is clean, avoids solvent contaminants, and is highly effective for thermally stable compounds like the nCB family.
Self-Validation: The protocol's success is validated by the subsequent characterization steps. A properly formulated mixture will appear homogeneous in its isotropic state and will exhibit sharp, reproducible phase transitions during DSC analysis.
Materials & Equipment:
-
4'-Hexyl-4-biphenylcarbonitrile (6CB)
-
Second mesogenic component (e.g., 8CB)
-
Analytical balance (±0.01 mg)
-
Small glass vials (e.g., 1.5 mL) with caps
-
Hot plate with magnetic stirring capabilities
-
Small magnetic stir bars
-
Inert gas supply (Nitrogen or Argon)
-
Vacuum oven or desiccator
Step-by-Step Methodology:
-
Calculation of Components: Determine the desired molar ratio or weight ratio of the mixture. For a 50:50 wt% mixture of 6CB and 8CB, if the target total mass is 100 mg, you will need 50.0 mg of 6CB and 50.0 mg of 8CB.
-
Weighing: On an analytical balance, carefully weigh the precise mass of 6CB directly into a clean, dry glass vial. Record the mass. Tare the balance and add the precise mass of the second component (8CB) to the same vial.
-
Inert Atmosphere: Place a small magnetic stir bar into the vial. Gently flush the vial with an inert gas (e.g., Nitrogen) for 30-60 seconds to displace oxygen, which can cause degradation at high temperatures. Seal the vial tightly.
-
Heating and Mixing:
-
Place the vial on a hot plate. Set the temperature to be approximately 10-15 °C above the highest clearing point (T_N-I) of the individual components. (For a 6CB/8CB mixture, a temperature of ~90-100 °C is appropriate, as the clearing point of 8OCB, a related compound, is ~79°C[8]).
-
Turn on the magnetic stirring to a moderate speed (e.g., 200-300 RPM).
-
Causality: Heating the components into their isotropic liquid phase ensures complete miscibility at the molecular level. Stirring guarantees a homogeneous distribution, preventing the formation of domains of different compositions upon cooling. The inert atmosphere prevents oxidative damage to the molecules.
-
-
Homogenization: Observe the mixture. As the components melt and mix, the solution should become a single, clear, and transparent isotropic liquid. Continue stirring in the isotropic phase for at least 30-60 minutes to ensure complete homogenization.
-
Cooling and Storage:
-
Turn off the heat and allow the vial to cool slowly to room temperature on the hot plate. Rapid cooling can induce phase separation or non-equilibrium crystal structures.
-
Once at room temperature, the mixture is ready for characterization.
-
For long-term storage, store the vial in a desiccator, protected from light, to prevent moisture absorption and photochemical degradation.
-
Sources
- 1. 4′-己基-(1,1′-联苯基)-4-腈 liquid crystal (nematic), 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4′-(己氧基)-4-联苯甲腈 liquid crystal (nematic), 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ijres.org [ijres.org]
- 4. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 5. Fréedericksz Transitions in 6CB Based Ferronematics—Effect of Magnetic Nanoparticles Size and Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. arxiv.org [arxiv.org]
- 8. Phase Transitions in Chemically Fueled, Multiphase Complex Coacervate Droplets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purifying 4-Hexylbiphenyl via Column Chromatography
Welcome to the technical support center for the purification of 4-Hexylbiphenyl using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process. Here, we move beyond rote protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Understanding the Separation: The "Why" Before the "How"
Column chromatography is a powerful technique for purifying compounds from a mixture.[1] The separation is based on the differential partitioning of the components between a stationary phase (the adsorbent packed in the column) and a mobile phase (the eluent that flows through the column).[1] For a non-polar compound like this compound, success hinges on selecting the appropriate stationary and mobile phases to exploit subtle differences in polarity between the target molecule and any impurities.
This compound is a hydrophobic molecule with a significant non-polar character due to its biphenyl core and hexyl chain. Therefore, a normal-phase chromatography setup is typically employed, where the stationary phase is polar (e.g., silica gel) and the mobile phase is non-polar (e.g., a mixture of hexane and ethyl acetate).[2] The principle is that less polar compounds will have a weaker affinity for the polar stationary phase and will therefore travel down the column more quickly with the non-polar mobile phase.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists receive regarding the column chromatography of this compound:
Q1: What is the best stationary phase for purifying this compound?
For general-purpose purification of this compound, silica gel (SiO2) is the most common and effective stationary phase.[2][3] Its polar surface provides good retention for more polar impurities, allowing the non-polar this compound to elute relatively early. Alumina (Al2O3) can also be used, but silica gel is generally the first choice for neutral to slightly acidic compounds.[3][4]
For more challenging separations, especially when dealing with structurally similar aromatic impurities, a biphenyl stationary phase can offer enhanced selectivity.[5][6][7] These phases can engage in π-π interactions with the aromatic rings of the biphenyl core, providing an additional separation mechanism beyond simple polarity differences.[5][8]
Q2: How do I choose the right mobile phase (eluent)?
The key is to find a solvent system that provides good separation between this compound and its impurities. This is often determined by running a preliminary thin-layer chromatography (TLC) analysis.[1] A good starting point for this compound is a mixture of hexane and ethyl acetate .[2][9]
-
Start with a very non-polar mobile phase , such as pure hexane or a high hexane-to-ethyl acetate ratio (e.g., 99:1 or 95:5). This will elute the least polar compounds first.
-
Gradually increase the polarity by increasing the proportion of ethyl acetate. This will help to elute compounds that are more strongly adsorbed to the silica gel.
A common starting eluent system for biphenyl compounds is in the range of 93:7 to 9:1 hexane/ethyl acetate.[2][9]
Q3: My this compound is not moving down the column. What should I do?
This is a common issue and usually indicates that the mobile phase is not polar enough to elute your compound.[10] Here's the thought process for troubleshooting:
-
Confirm Compound Presence: First, ensure your compound was successfully loaded onto the column.
-
Increase Mobile Phase Polarity: The most likely solution is to gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. Do this in small increments (e.g., from 1% to 2%, then to 5%) and monitor the elution with TLC.
-
Check for Compound Instability: In rare cases, the compound might be degrading on the silica gel.[10] This can be checked by performing a 2D TLC.[11]
Q4: All my compounds are coming off the column at the same time. How can I improve the separation?
This indicates that your mobile phase is too polar. The compounds are spending too much time in the mobile phase and not interacting sufficiently with the stationary phase.
-
Decrease the polarity of the mobile phase. If you are using a 10% ethyl acetate in hexane solution, try reducing it to 5% or even 2%.
-
Consider a less polar solvent system. For very non-polar compounds, you might need to use solvents like petroleum ether or heptane in place of hexane.
-
Optimize your column packing. A poorly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly.[12]
Troubleshooting Guide: From Theory to Practical Fixes
This section addresses specific experimental issues and provides actionable solutions grounded in chromatographic principles.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Separation (Overlapping Bands) | 1. Inappropriate Mobile Phase Polarity: The eluent is either too strong or too weak. 2. Column Overloading: Too much sample has been loaded onto the column. 3. Poor Column Packing: The stationary phase is not uniform, leading to uneven flow.[12] 4. Flow Rate is Too Fast or Too Slow: An improper flow rate can lead to band broadening.[11] | 1. Optimize the Mobile Phase: Use TLC to find a solvent system that gives a good separation of spots. Aim for a retention factor (Rf) of around 0.2-0.4 for your target compound. 2. Reduce the Sample Load: As a rule of thumb, use approximately 1g of crude material for every 20-40g of silica gel. 3. Repack the Column: Ensure the silica gel is slurry-packed to create a homogenous bed. Tapping the column gently during packing can help settle the stationary phase evenly.[12][13] 4. Adjust the Flow Rate: For gravity columns, the flow should be a steady drip. For flash chromatography, the optimal flow rate will depend on the column size. An excessively fast flow rate reduces the time for equilibrium between the phases, leading to poor separation.[11] |
| Compound Elutes with a "Tail" | 1. Strong Adsorption to Active Sites: The compound is interacting too strongly with the silica gel. 2. Sample is Sparingly Soluble in the Mobile Phase: This can cause the compound to streak down the column. 3. Column Overloading. | 1. Increase Mobile Phase Polarity: A slightly more polar eluent can help to overcome the strong adsorption and move the compound down the column more symmetrically.[10] 2. Change the Solvent System: If solubility is an issue, you may need to choose a different mobile phase in which your compound is more soluble. 3. Decrease the Amount of Sample Loaded. |
| Cracked or Channeled Column Bed | 1. Silica Gel Ran Dry: The solvent level dropped below the top of the stationary phase.[11] 2. Heat of Adsorption: When using a very polar solvent on a dry-packed column, the heat generated can cause air bubbles and cracking. 3. Uneven Packing. | 1. Always Keep the Column Wet: Ensure the solvent level never drops below the top of the silica gel.[11] 2. Use Slurry Packing: Preparing a slurry of the silica gel in the initial mobile phase and pouring it into the column can prevent this issue.[13] 3. Repack the Column Carefully. |
| No Compound Eluting from the Column | 1. Mobile Phase is Not Polar Enough: The eluent is too weak to move the compound.[10] 2. Compound is Insoluble and Precipitated at the Top of the Column. [10] 3. Compound Decomposed on the Silica Gel. [10] | 1. Gradually Increase the Eluent Polarity: As described in the FAQs, systematically increase the proportion of the more polar solvent. 2. Use a "Dry Loading" Technique: If your compound is not very soluble in the mobile phase, pre-adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be loaded onto the top of the column.[11][14] 3. Test for Stability: Run a 2D TLC to check if your compound is stable on silica. If not, you may need to use a different stationary phase like alumina or a deactivated silica gel.[10][11] |
Experimental Workflow for Purifying this compound
Here is a step-by-step protocol for a typical column chromatography purification of this compound.
1. Preparation of the Column:
-
Select an appropriate size glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column.[12]
-
Add a small layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).[13]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[13]
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.[12]
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.[11]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent).[11]
-
Carefully apply the sample solution to the top of the column using a pipette.[11]
-
Allow the sample to absorb completely into the silica gel.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock.
-
Collect the eluent in a series of fractions (e.g., in test tubes or flasks).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.
4. Analysis of Fractions:
-
Analyze the collected fractions using TLC to determine which fractions contain the purified this compound.
-
Combine the pure fractions containing the desired compound.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizing the Workflow
Caption: Workflow for the purification of this compound by column chromatography.
References
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Chem Survival. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Amoako, K., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. Retrieved from [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Cramer, H., Bell, D. S., & Shollenberger, D. L. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 382-391. Retrieved from [Link]
-
Pesek, J. J., & Matyska, M. T. (2013). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 31(11), 936-945. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 4-Hexyl-4'-cyanobiphenyl. Retrieved from [Link]
-
Wilson, W., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Chemistry Letters, 18, 1479-1486. Retrieved from [Link]
-
Huff, B. E., et al. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. Retrieved from [Link]
-
Buchi. (n.d.). Solving the chromatography solvent problem. Retrieved from [Link]
-
ResearchGate. (2025). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Restek. (2024, April 2). Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from [Link]
-
Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]
-
Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal and optical characterization of liquid crystal 4′-hexyl-4-biphenylcarbonitrile/4-hexylbenzoic acid mixtures. Retrieved from [Link]
-
Y-Biologics. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chromtech. (n.d.). Chromatography Products. Retrieved from [Link]
-
Goodby, J. W., et al. (2003). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Molecular Crystals and Liquid Crystals, 401(1), 1-18. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hexylphenol. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
- Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
-
ResearchGate. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Buy 4-Hexyl-4'-cyanobiphenyl | 41122-70-7 [smolecule.com]
- 3. cup.edu.cn [cup.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Restek Biphenyl [discover.restek.com]
- 7. cromlab-instruments.es [cromlab-instruments.es]
- 8. chromtech.net.au [chromtech.net.au]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chromatography [chem.rochester.edu]
- 11. chemistryviews.org [chemistryviews.org]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. youtube.com [youtube.com]
- 14. Purification [chem.rochester.edu]
Technical Support Center: High-Purity Synthesis of 4-Hexylbiphenyl
Subject: Troubleshooting Impurity Profiles & Purification Protocols Ticket ID: HBP-SYN-2024-01 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Introduction: The Purity Imperative
4-Hexylbiphenyl (4-HBP) is a critical mesogenic core used in the synthesis of liquid crystals (such as 4-cyano-4'-hexylbiphenyl) and organic semiconductors. In these applications, chemical purity is not merely a specification; it is a functional requirement. Impurities as low as 0.1% can drastically depress phase transition temperatures (clearing points) and degrade charge carrier mobility.
This guide addresses the two primary synthetic routes for 4-HBP:
-
Suzuki-Miyaura Cross-Coupling (Modern, high selectivity).
-
Friedel-Crafts Acylation + Reduction (Legacy, scalable, but isomer-prone).
Module 1: The Suzuki-Miyaura Route
Primary Issue: Homocoupling and Protodeboronation Target Purity: >99.5% (HPLC/GC)
The Suzuki coupling is generally preferred for its regioselectivity. However, it suffers from specific catalytic side cycles that generate difficult-to-remove byproducts.
Diagnostic Workflow: Identifying the "Ghost" Peaks
| Retention Time (Relative) | Likely Impurity | Origin | Diagnostic Ion (GC-MS) |
| 0.4 - 0.6 | Hexylbenzene | Protodeboronation of 4-hexylphenylboronic acid | |
| 0.5 - 0.7 | Biphenyl | Homocoupling of Phenylboronic acid | |
| 1.0 (Ref) | This compound | Target Product | |
| 1.5 - 1.8 | 4,4'-Dihexylbiphenyl | Homocoupling of 4-hexylphenylboronic acid |
Root Cause Analysis: The Catalytic Cycle
The formation of impurities is directly linked to the competition between the Transmetallation step and side reactions involving Oxygen or water.
Figure 1: Mechanistic origin of impurities. Note that Oxygen accelerates homocoupling (red path), while hydrolytic instability leads to deboronation (orange path).
Troubleshooting Protocol 1: Minimizing Homocoupling
Symptom: High levels of 4,4'-Dihexylbiphenyl or Biphenyl. Mechanism: Oxygen acts as an oxidant, promoting the coupling of two boronic acid molecules (Glaser-type coupling logic applied to Suzuki conditions) or disproportionation of the Pd-species.
-
Strategic Reagent Choice:
-
Recommendation: Couple 4-Bromo-1-hexylbenzene with Phenylboronic acid .
-
Why? If homocoupling occurs, you generate Biphenyl (MW 154) rather than 4,4'-Dihexylbiphenyl (MW 322). Biphenyl is significantly easier to separate from the product (MW 238) by distillation or crystallization than the heavy dihexyl impurity.
-
-
Degassing Rigor:
-
Do not rely on simple sonication. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for >20 minutes before adding the catalyst.
-
Troubleshooting Protocol 2: Preventing Protodeboronation
Symptom: Yield loss and presence of Hexylbenzene.
Mechanism: Arylboronic acids can hydrolyze under high pH/temperature, replacing the
-
Base Selection: Switch from strong bases (e.g.,
, ) to milder bases like or . -
Water Control: While water is necessary for the Suzuki mechanism, excess water at high reflux temperatures promotes deboronation. Use a Toluene/Ethanol/Water (4:1:1) system rather than pure aqueous phases.[1][2]
Module 2: The Friedel-Crafts Acylation Route
Primary Issue: Regioisomerism (Ortho vs. Para) Target: Elimination of 2-Hexylbiphenyl
This "Legacy" route involves acylating biphenyl with hexanoyl chloride, followed by a Wolff-Kishner or Clemmensen reduction.
The Isomer Problem
Friedel-Crafts acylation is an Electrophilic Aromatic Substitution (EAS). The phenyl group is an ortho, para director. While sterics favor the para position, the ortho isomer (2-Hexylbiphenyl) is statistically significant and difficult to remove.
Analytical Differentiation (NMR)
You cannot rely solely on GC-MS for these isomers as their fragmentation patterns are nearly identical. Use
| Feature | Para-Isomer (4-Hexyl) | Ortho-Isomer (2-Hexyl) |
| Symmetry | High ( | Low |
| Aromatic Region | Distinct AA'BB' pattern for the substituted ring ( | Complex multiplet; loss of AA'BB' symmetry. |
| Benzylic Protons | Triplet ( | Triplet, often slightly upfield due to shielding by the adjacent phenyl ring. |
Purification Strategy: The "Solvent Switch"
If you are stuck with a mixture of isomers:
-
Do not distill. Boiling points are too close (
). -
Recrystallization: this compound is a solid at room temperature (MP ~46-48°C), whereas the ortho isomer is an oil or low-melting solid due to disrupted packing.
-
Solvent:Ethanol or Methanol/Ethanol (1:1) .
-
Protocol: Dissolve crude mixture in hot ethanol. Cool slowly to 0°C. The linear para isomer packs efficiently and crystallizes; the "kinked" ortho isomer remains in the mother liquor.
-
Module 3: Analytical Forensics & Workflow
When an unknown impurity appears, follow this decision tree to identify and eliminate it.
Figure 2: Analytical decision tree for impurity identification and purification selection.
Frequently Asked Questions (FAQ)
Q: My product has a slight yellow tint. Is it pure? A: No. Pure this compound should be colorless (white crystals). Yellowing usually indicates:
-
Traces of Palladium: Even ppm levels of Pd can color the product.
-
Fix: Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine before crystallization.
-
-
Conjugated Impurities: Oxidation products of phenols (quinones) if starting materials were not pure.
Q: Can I use silica gel chromatography to separate the isomers?
A: It is extremely difficult. Both 2-hexyl and 4-hexyl isomers are non-polar hydrocarbons with nearly identical
Q: Why is my melting point broad (e.g., 42-47°C)? A: A broad melting point range (>2°C) is the classic signature of the ortho isomer impurity or solvent inclusion. Dry the sample under high vacuum for 24h to rule out solvent, then recrystallize from Ethanol.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Gray, G. W., et al. (1974). Synthesis and Liquid Crystal Properties of 4-Alkyl-4'-cyanobiphenyls. Liquid Crystals and Plastic Crystals.
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Link
-
Organic Syntheses. (1998). Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-Methylbiphenyl.[4] Org.[4] Synth. 75,[4] 61. (Demonstrates ligand effects on impurity profiles). Link
Sources
- 1. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships | PLOS One [journals.plos.org]
- 2. US5540857A - Purification of liquid crystals and liquid crystal composition - Google Patents [patents.google.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Mastering Anhydrous Conditions for Grignard Reactions
Welcome to the technical support center for Grignard reactions. This resource is designed for researchers, scientists, and drug development professionals who are looking to master the art of performing this powerful carbon-carbon bond-forming reaction. The key to a successful Grignard reaction lies in the rigorous exclusion of water.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of maintaining anhydrous conditions and ensure the success of your synthesis.
The Critical Role of Anhydrous Conditions
Grignard reagents are potent nucleophiles and strong bases.[4][6] Their high reactivity makes them invaluable in organic synthesis, but it also makes them extremely sensitive to protic solvents, the most common of which is water.[1][3][5] The presence of even trace amounts of moisture can lead to the protonation of the Grignard reagent, converting it into an alkane and rendering it useless for the desired reaction.[3][4][5] This not only reduces the yield of your desired product but can also lead to the formation of unwanted byproducts.[1][7]
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the most likely causes?
A1: Failure to initiate is one of the most common issues with Grignard reactions. The primary culprits are often related to the magnesium surface and the presence of moisture.[8]
-
Magnesium Oxide Layer: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the magnesium from reacting with the alkyl halide.[8]
-
Trace Moisture: Any residual water on your glassware or in your solvent will quench the Grignard reagent as it forms, preventing the reaction from propagating.[3][8]
To address these issues, you must first ensure all your glassware is meticulously dried and your solvent is anhydrous. Secondly, you may need to activate the magnesium surface.
Q2: How can I activate the magnesium turnings?
A2: Activating the magnesium is crucial for exposing a fresh, reactive metal surface. Here are a few effective methods:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (taking care not to break the flask) can help break the oxide layer.[2]
-
Chemical Activation with Iodine: Adding a small crystal of iodine to the flask with the magnesium is a common and effective method.[8][9] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the surface and expose fresh magnesium.
-
Using 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the magnesium suspension.[2][8] It reacts with the magnesium to form ethylene gas and magnesium bromide, which helps to clean the surface.
Q3: What is the best way to dry my glassware for a Grignard reaction?
A3: Glassware that appears dry to the naked eye still has a thin film of adsorbed water that must be removed.[10][11]
-
Oven Drying: Place your glassware in an oven at 125-150°C for at least 4 hours, or preferably overnight.[10][11] Assemble the apparatus while it is still hot and allow it to cool under a stream of dry, inert gas (nitrogen or argon).[11]
-
Flame Drying: For a quicker method, you can flame-dry the assembled apparatus under a flow of inert gas.[10][12] Use a heat gun or a gentle Bunsen burner flame to heat the entire surface of the glassware until any visible condensation is gone.[10] Allow the glassware to cool to room temperature under a positive pressure of inert gas before adding any reagents.[10]
Q4: How can I be sure my solvent is truly anhydrous?
A4: While commercially available anhydrous solvents are a good starting point, it's best practice to dry them in the lab immediately before use.[13]
-
Distillation from a Drying Agent: For ethereal solvents like diethyl ether and THF, distillation from sodium metal and benzophenone is a classic and reliable method.[1][13] The benzophenone acts as an indicator; a deep blue or purple color indicates that the solvent is anhydrous.[1]
-
Using Molecular Sieves: Activated 3Å or 4Å molecular sieves are an excellent and safer alternative to reactive metal hydrides for drying solvents.[14][15]
| Drying Agent | Suitable Solvents | Indicator | Notes |
| Sodium/Benzophenone | Diethyl ether, THF, hydrocarbons | Deep blue/purple color | Highly effective but requires careful handling of sodium metal. |
| Calcium Hydride (CaH2) | Ethers, hydrocarbons, amines | Cessation of hydrogen evolution | Reacts with water to produce hydrogen gas. |
| Activated Molecular Sieves (3Å/4Å) | Most organic solvents | None | Safer and easier to handle than reactive hydrides. |
Q5: My reaction started but then turned cloudy and stopped. What happened?
A5: This often indicates that the reaction was initiated but then quenched. The most likely cause is the introduction of moisture or other protic impurities. This could happen if:
-
Your alkyl halide or other reagents were not sufficiently dry.
-
There was a leak in your apparatus that allowed atmospheric moisture to enter.
It is also possible that a side reaction, such as Wurtz coupling, is occurring. This is more common with primary alkyl halides and can be minimized by slow, controlled addition of the halide to the magnesium suspension.[8][9]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during Grignard reactions.
Problem 1: Reaction Fails to Initiate
-
Symptom: No visual signs of reaction (bubbling, cloudiness, or exotherm) after adding a small amount of the alkyl halide.
-
Possible Causes & Solutions:
-
Inactive Magnesium Surface:
-
Wet Glassware or Solvent:
-
Low Reactivity of Alkyl Halide:
-
Problem 2: Low Yield of Grignard Reagent
-
Symptom: The reaction appears to proceed, but the final product yield is low.
-
Possible Causes & Solutions:
-
Wurtz Coupling Side Reaction:
-
Solution: Add the alkyl halide solution slowly and at a rate that maintains a gentle reflux.[8] Avoid high local concentrations of the alkyl halide.
-
-
Incomplete Reaction:
-
Solution: Ensure sufficient reaction time after the addition of the alkyl halide is complete. Continue stirring until most of the magnesium has been consumed.[16]
-
-
Quenching by Moisture or Acidic Impurities:
-
Solution: Ensure all reagents are pure and dry. Maintain a positive pressure of inert gas throughout the reaction.[8]
-
-
Problem 3: Formation of a White Precipitate
-
Symptom: A white solid forms in the reaction mixture.
-
Possible Causes & Solutions:
-
Formation of Magnesium Salts:
-
Solution: This is often normal and can be due to the formation of magnesium halides (e.g., MgBr2) or alkoxides.[8] These are typically soluble in the ethereal solvent but may precipitate if the concentration is high.
-
-
Experimental Protocols
Protocol 1: Flame Drying of Glassware
-
Assemble the reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) with a stir bar inside the flask.
-
Ensure a gentle flow of dry nitrogen or argon through the apparatus.
-
Gently heat the entire surface of the glassware with a heat gun or a soft Bunsen burner flame.
-
Continue heating until any visible fog or condensation has disappeared.[10]
-
Allow the apparatus to cool completely to room temperature under a positive pressure of the inert gas before adding any reagents.[10]
Protocol 2: Preparation of Anhydrous Diethyl Ether
Safety Note: Sodium metal is highly reactive and flammable. This procedure should only be performed by trained personnel in a properly equipped laboratory.
-
Pre-dry the diethyl ether over anhydrous calcium chloride or magnesium sulfate.
-
In a dry flask under an inert atmosphere, add small pieces of sodium metal to the pre-dried ether.
-
Add a small amount of benzophenone to the flask.
-
Gently reflux the mixture until a persistent deep blue or purple color develops, indicating that the solvent is anhydrous.[1]
-
Distill the dry ether directly into the reaction flask or a dry storage flask under an inert atmosphere.[1]
Visualizations
Caption: A troubleshooting decision tree for an uninitiated Grignard reaction.
Caption: A schematic of a typical Grignard reaction setup under anhydrous conditions.
References
-
JoVE. (2015, March 4). Preparing Anhydrous Reagents and Equipment. [Link]
-
Study.com. List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [Link]
-
Chemistry LibreTexts. (2022, April 7). 1.2F: Drying Glassware. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
UTSTESTER. (2020, June 21). How to dry glassware? Which method is better?. [Link]
-
Sciencemadness Discussion Board. (2016, August 29). Drying ether for Grignard. [Link]
-
UT FRI Bioactive Molecules. (2017, January 17). Flame Drying and Purging Flasks & Addition of Reagents Under an Inert Atmosphere. [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Journal of Chemical Education. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Journal of Chemical Education. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Quora. Why is a Grignard reagent prepared under an anhydrous condition with a suitable equation?. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Quora. Why is a Grignard reagent prepared under an anhydrous condition with a suitable equation?. [Link]
-
YouTube. (2023, August 26). Grignard reagent should be prepared under anhydrous condition. Explain. [Link]
-
YouTube. (2023, August 26). Grignard reagent should be prepared under anhydrous condition. Explain. [Link]
-
Fiveable. Anhydrous Conditions Definition. [Link]
-
Fiveable. Anhydrous Conditions Definition. [Link]
Sources
- 1. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 2. homework.study.com [homework.study.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sciencemadness Discussion Board - Drying ether for Grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4-Alkyl-4'-Cyanobiphenyls
Welcome to the technical support center for the synthesis of 4-alkyl-4'-cyanobiphenyls. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on troubleshooting common side reactions and optimizing reaction conditions.
The Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for synthesizing these compounds, offering high yields and broad functional group tolerance.[1][2] It involves the palladium-catalyzed reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide.[3] This guide will primarily focus on troubleshooting this pathway. We will also briefly address older methods like the Gomberg-Bachmann reaction for context.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions about the primary synthetic route.
Q1: What is the most common and efficient method for synthesizing 4-alkyl-4'-cyanobiphenyls?
The Suzuki-Miyaura cross-coupling reaction is the most widely used method. It involves coupling a 4-alkylphenylboronic acid with a 4-halobenzonitrile (typically 4-bromobenzonitrile or 4-iodobenzonitrile) in the presence of a palladium catalyst and a base.[4][5] This method is favored for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of its boron-containing byproducts.[1][6]
Q2: What are the key components of a Suzuki-Miyaura reaction for this synthesis?
The reaction requires four essential components:
-
Aryl Halide: 4-Bromobenzonitrile or 4-Iodobenzonitrile. Iodides are generally more reactive than bromides.[3]
-
Organoboron Reagent: A 4-alkylphenylboronic acid or a corresponding boronate ester.
-
Palladium Catalyst: A Pd(0) source is needed. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) with phosphine ligands.[1]
-
Base: A base is crucial for activating the boronic acid for the transmetalation step.[7] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[8]
Q3: Why is a base necessary in the Suzuki coupling?
The base plays a critical role in the catalytic cycle. It reacts with the organoboron compound to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8] This anionic boronate species is much more reactive towards transmetalation with the palladium(II) intermediate, which is a key step in forming the new carbon-carbon bond.[3][5]
Q4: Are there alternative synthetic routes besides Suzuki coupling?
Yes, though they are often less efficient. The Gomberg-Bachmann reaction is a classical method that involves the coupling of a diazonium salt with an aromatic compound.[9] However, this reaction often suffers from low yields (<40%) and numerous side reactions due to the high reactivity of diazonium salts.[9][10] Other cross-coupling reactions like Stille (using organotin reagents) and Negishi (using organozinc reagents) can also be used but involve more toxic and sensitive organometallic reagents.[4][11]
Section 2: Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems you may encounter during the synthesis, focusing on identifying the cause and providing actionable solutions.
Problem 1: Low or No Yield of the Desired 4-Alkyl-4'-Cyanobiphenyl
Q: I'm getting a very low yield of my target product. What are the likely causes?
A low yield can stem from several factors related to catalyst activity, reagent quality, or reaction conditions.
-
Cause A: Inactive Catalyst. The active Pd(0) catalyst is sensitive to oxidation. Improper handling or insufficient inert atmosphere can lead to catalyst death.
-
Solution: Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen). Degas all solvents (including water) by sparging with inert gas or using freeze-pump-thaw cycles.[12] Use fresh, high-quality palladium sources and phosphine ligands.
-
-
Cause B: Inefficient Transmetalation. The transmetalation step, where the alkylphenyl group is transferred from boron to palladium, can be slow or incomplete.[5]
-
Solution: The choice of base is critical. For less reactive substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.[12] Ensure the base is finely powdered and anhydrous if the reaction is run under non-aqueous conditions. The solvent system also matters; polar aprotic solvents like dioxane or DMF, often with water, are common.[12]
-
-
Cause C: Protodeboronation of the Boronic Acid. The boronic acid can react with protons (from water or other sources) to cleave the C-B bond, resulting in the formation of an arene (alkylbenzene) instead of participating in the cross-coupling.[3]
-
Solution: Use a suitable base to quickly convert the boronic acid to the less susceptible boronate. Avoid acidic conditions. Using potassium aryltrifluoroborates (R-BF₃K) can sometimes mitigate this issue as they are more stable and release the boronic acid slowly under basic conditions.[3]
-
Problem 2: Significant Formation of Homocoupling Byproducts
Q: My final product is contaminated with significant amounts of biphenyl (from the boronic acid) and/or 4,4'-dialkylbiphenyl. What is causing this?
This is one of the most common issues and is primarily caused by homocoupling .
-
Cause A: Oxidative Homocoupling of Boronic Acid. The most frequent cause is the presence of molecular oxygen.[12][13] Oxygen can mediate the palladium-catalyzed homocoupling of the boronic acid, leading to symmetrical biaryl byproducts (e.g., 4,4'-dialkylbiphenyl).
-
Solution: Rigorous exclusion of oxygen is paramount. As mentioned above, thoroughly degas all solvents and maintain a positive pressure of a high-purity inert gas throughout the reaction.[12]
-
-
Cause B: Reductive Homocoupling of Aryl Halide. The aryl halide can also undergo homocoupling (e.g., to form 4,4'-dicyanobiphenyl), though this is often less prevalent than boronic acid homocoupling.
-
Solution: This can be influenced by the choice of ligand and catalyst loading. Sometimes, lowering the reaction temperature can disfavor side reactions relative to the desired cross-coupling.[12]
-
Experimental Workflow: Minimizing Homocoupling
Caption: Workflow for minimizing homocoupling side reactions.
Problem 3: Difficulty in Product Purification
Q: I'm struggling to separate my 4-alkyl-4'-cyanobiphenyl from the byproducts and residual reagents.
Purification can be challenging due to the similar polarities of the desired product and certain byproducts.
-
Issue A: Separating Homocoupled Byproducts. The non-polar 4,4'-dialkylbiphenyl byproduct can be difficult to separate from the slightly more polar target molecule.
-
Solution: Column chromatography on silica gel is the standard method.[14] Use a low-polarity eluent system, such as hexanes with a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate. A shallow gradient can effectively resolve compounds with similar Rf values. Recrystallization from a suitable solvent (e.g., ethanol, heptane) can also be highly effective if the product is a solid at room temperature.[14]
-
-
Issue B: Removing Palladium Residues. The final product can be contaminated with palladium, often appearing as a grey or black solid.
-
Solution: After the aqueous workup, filter the organic solution through a plug of silica gel or celite before concentration. This can remove a significant portion of the palladium residues. Washing the organic layer with an aqueous solution of thiourea or sodium cyanide can also help, but these require careful handling.
-
-
Issue C: Removing Boronic Acid Byproducts. Water-soluble boron compounds (like boric acid) are typically removed during the aqueous workup.[8]
-
Solution: Ensure the workup includes a wash with a dilute base (e.g., NaHCO₃ solution) followed by water and brine. This helps to remove any remaining acidic boron species.
-
Section 3: Protocols and Data
Standard Protocol for Suzuki-Miyaura Synthesis of 4-Pentyl-4'-cyanobiphenyl
This protocol is a representative example and may require optimization for different alkyl chain lengths or substrates.
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-pentylphenylboronic acid (1.1 equiv.), 4-bromobenzonitrile (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).
-
Solvent Addition & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon through it for 20-30 minutes.
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) under a positive pressure of argon.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.[15]
-
Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure 4-pentyl-4'-cyanobiphenyl.
Table 1: Effect of Reaction Parameters on Homocoupling
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Atmosphere | Reaction run under Air | Reaction run under Argon | Condition B shows significantly less homocoupling. | Oxygen promotes the oxidative homocoupling of the boronic acid.[12][13] |
| Base | Na₂CO₃ (weaker) | K₃PO₄ (stronger) | Condition B may show faster conversion, potentially reducing reaction time and byproduct formation. | A stronger base can accelerate the transmetalation step, making the desired cross-coupling pathway more competitive.[8] |
| Solvent | Anhydrous Toluene | Toluene / H₂O (biphasic) | Biphasic conditions often improve yields by facilitating the dissolution of the base and removal of byproducts. | Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[3] |
Reaction Mechanism and Side Reaction Pathways
Caption: Desired cross-coupling versus undesired homocoupling pathway.
References
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Wikipedia. Gomberg–Bachmann reaction. [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]
-
The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Request PDF. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
Beletskaya, I. P., et al. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Beilstein Journal of Organic Chemistry, 12, 1556–1565. [Link]
-
Goulding, M., et al. (2004). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
N/A. Gomberg–Bachmann reaction, named for the Russian-American chemist. [Link]
-
ResearchGate. Scheme 1. Synthesis of the 4′-(hydroxyalkynyl)-4-cyanobiphenyl.... [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19131–19183. [Link]
-
Arakawa, Y., et al. (2019). 4'-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. Royal Society of Chemistry. [Link]
-
ResearchGate. Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. [Link]
-
ResearchGate. Gomberg-Bachmann reaction. [Link]
-
Arakawa, Y., et al. (2019). 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. CrystEngComm, 21, 5683-5691. [Link]
-
N/A. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359–371. [Link]
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Semantic Scholar. Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. [Link]
-
ResearchGate. Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with.... [Link]
-
Reddit. (2011). Organic chemists! Can I pick your brain on a purification question?. [Link]
Sources
- 1. jmcct.com [jmcct.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 10. mycollegevcampus.com [mycollegevcampus.com]
- 11. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of 4-Hexylbiphenyl-Based Liquid Crystals
Subject: Troubleshooting Guide for Thermal, Oxidative, and Photochemical Stability Material Scope: 4-Hexylbiphenyl (4-HBP) core mesogens, specifically 4'-hexyl-4-biphenylcarbonitrile (6CB) and related alkyl-biphenyl derivatives. Audience: Materials Scientists, Device Engineers, and Chemical Researchers.
Introduction: The Stability Paradox
This compound-based liquid crystals (LCs), particularly the cyanobiphenyl series (nCB), are the "fruit flies" of LC research due to their chemical accessibility and room-temperature nematic phases. However, they suffer from inherent stability limitations:
-
Thermal Instability: Pure 6CB has a narrow nematic range and crystallizes easily near room temperature (
). -
Photochemical Degradation: The biphenyl core is susceptible to UV-induced radical formation, leading to a drop in voltage holding ratio (VHR) and alignment failure.
This guide provides field-proven protocols to stabilize these materials for high-precision experiments and device prototyping.
Module 1: Thermal & Phase Stability
Current Status: Your LC mixture crystallizes or phase-separates during storage or operation.
Q: My 6CB sample crystallizes at
. How can I extend the operating range to
without losing the nematic phase?
A: You must disrupt the crystal lattice using Eutectic Mixing.
Pure this compound derivatives have high symmetry, promoting crystallization. To suppress the melting point (
The Protocol (Eutectic Formulation): Do not use pure 6CB for low-temperature applications. Create a binary or ternary mixture with its homologues (e.g., 5CB and 7CB).
-
Standard Eutectic Mix (E7 Equivalent Base):
-
51% 5CB (Pentyl)
-
25% 7CB (Heptyl)
-
16% 8OCB (Octyloxy)
-
8% 5CT (Terphenyl - Crucial for boosting
)
-
-
Why this works: The Schroder-Van Laar equation dictates that the melting point of a mixture is lower than its pure components. Adding the terphenyl (5CT) compensates for the
drop caused by the mixing.
Q: The Phase Transition Temperature (
) is drifting downwards over time. What is happening?
A: This is a signature of chemical decomposition or solvation.
A downward drift in
Troubleshooting Steps:
-
Check Seal Integrity: 4-HBP derivatives are hygroscopic. Water molecules disrupt the dipole-dipole interactions of the cyano group.
-
Gas Chromatography (GC-MS) Check: Look for 4'-hexyl-4-biphenylcarboxylic acid . This is the hydrolysis product of the nitrile group (CN
COOH) and acts as a non-mesogenic impurity.
Module 2: Photochemical & Oxidative Stability
Current Status: The LC cell shows "image sticking," yellowing, or reduced resistivity after light exposure.
Q: Why does the Voltage Holding Ratio (VHR) drop drastically after UV exposure?
A: You are observing the "Benzylic Radical" mechanism. The biphenyl core absorbs UV light (approx. 280-320 nm). In the presence of trace oxygen, the alkyl chain (specifically the benzylic position next to the ring) undergoes hydrogen abstraction.
The Mechanism:
-
Excitation: 4-HBP
4-HBP* (Excited Singlet/Triplet) -
Radical Formation: Abstraction of H from the
-carbon of the hexyl chain. -
Oxidation: Reaction with
forms peroxides, which degrade into ionic species (acids/aldehydes). -
Consequence: Ions drift under the electric field, creating a screening effect that lowers VHR.
Visualization: Degradation vs. Stabilization Pathway
Figure 1: The photochemical degradation pathway of alkyl-biphenyls.[1] Without radical scavengers (HALS), the excited state progresses to ionic impurities that destroy resistivity.
Q: How do I stabilize the mixture against this effect?
A: Implement a "Clean & Dope" Strategy.
-
Purification (Mandatory): Remove trace transition metals (Fe, Cu) which catalyze the radical oxidation. (See Module 3).
-
Doping: Add 0.1 wt% of a Hindered Amine Light Stabilizer (HALS) or a phenolic antioxidant (e.g., BHT).
-
Recommendation: Tinuvin 770 or equivalent.
-
Note: Do not exceed 0.5 wt%, or you will depress the
.
-
Module 3: Purification & Handling Protocols
Current Status: Baseline resistivity is too low (
Q: What is the gold-standard purification protocol for 4-Hexylbiphenyls?
A: Multi-stage Column Chromatography followed by Recrystallization. Simple distillation is insufficient because the boiling point of 4-HBP derivatives is high, leading to thermal decomposition before purification is complete.
Step-by-Step Protocol:
-
Stationary Phase Preparation:
-
Use Neutral Alumina (Brockmann Grade I) . Acidic silica can hydrolyze the nitrile group.
-
Activation: Bake alumina at
for 4 hours to remove adsorbed water.
-
-
Elution:
-
Dissolve the crude LC in n-Hexane (non-polar).
-
Pass through the column.[2] The non-polar LC elutes first; polar impurities (acids, phenols) remain on the alumina.
-
-
Zone Refining (Optional but Recommended for High Purity):
-
If you require "Display Grade" purity (
), perform zone refining. -
Pass a molten zone through the solid crystal rod. Impurities with
(segregation coefficient) will travel with the melt to the end of the rod.
-
Visualization: Purification Workflow
Figure 2: The purification cascade required to achieve high-resistivity liquid crystals. Note the use of Neutral Alumina to prevent chemical hydrolysis.
Summary Data: Physical Properties & Limits
| Property | 6CB (4-cyano-4'-hexylbiphenyl) | Stability Threshold | Critical Impurity |
| Melting Point ( | Homologues (5CB, 7CB) | ||
| Clearing Point ( | Solvents/Acids | ||
| Resistivity | Ionic Species / Water | ||
| UV Cutoff | ~320 nm | Exposure > 330 nm | Benzylic Radicals |
References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters. (Seminal work on cyanobiphenyl stability).
- Merck KGaA. (n.d.). Liquid Crystal Mixtures for Active Matrix Displays.
-
Naemura, S. (2000). Voltage Holding Ratio of Liquid Crystal Cells and Impurity Ions. Molecular Crystals and Liquid Crystals.[3][4][5][6][7] (Detailed mechanism of ionic degradation).
- Dunmur, D., & Sluckin, T. (2011). Soap, Science, and Flat-Screen TVs: A History of Liquid Crystals. Oxford University Press. (Context on the chemical development of stable biphenyls).
-
Kumar, S. (2001). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. Cambridge University Press. (Protocols for phase transition measurement).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5540857A - Purification of liquid crystals and liquid crystal composition - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent System Optimization for 4-Hexylbiphenyl (4-HBP)
Topic: Optimizing Solvent Systems for 4-Hexylbiphenyl Reactions Audience: Senior Chemists, Process Engineers, and Materials Scientists Last Updated: January 30, 2026
Introduction: The Solvation Paradox of this compound
This compound (4-HBP) is a critical mesogenic core used in liquid crystal displays (LCDs) and organic photovoltaics. Its structure presents a unique "solvation paradox" that often leads to experimental failure:
-
The Biphenyl Core: Requires aromatic compatibility (pi-stacking interactions).
-
The Hexyl Tail: Increases lipophilicity significantly, lowering the melting point and increasing solubility in non-polar media.
-
The Intermediates: Precursors like 4-hexylphenylboronic acid are polar and require protic or polar aprotic environments.
This guide addresses the friction between these competing solubility requirements during synthesis, functionalization, and purification.
Module 1: Synthesis Optimization (Suzuki-Miyaura Coupling)
Context: The standard synthesis involves coupling 1-bromo-4-hexylbenzene with phenylboronic acid (or conversely, 4-hexylphenylboronic acid with bromobenzene).
Troubleshooting Guide: Low Yields & Catalyst Deactivation
Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Is my solvent system poisoning the Pd?
Diagnosis: If you are using DMF or DMAc as a solvent, you are likely experiencing "solvent-mediated catalyst poisoning" or poor transmetalation kinetics. While these solvents dissolve the polar boronic acid well, they can coordinate too strongly with the Palladium center, inhibiting the oxidative addition step. Furthermore, the high boiling point makes removing them difficult, leading to product loss during workup.
The Fix: Switch to a Biphasic System. The most robust system for alkylbiphenyls is Toluene/Water (4:1) or Dioxane/Water (4:1) .
-
Why? The biphasic nature allows the inorganic base (K₃PO₄ or Na₂CO₃) to dissolve in the aqueous phase, while the lipophilic 4-HBP product remains protected in the organic phase.
-
Green Alternative: Replace Toluene with 2-Methyltetrahydrofuran (2-MeTHF) . It is derived from renewable resources, has a higher boiling point than THF (80°C vs 66°C), and separates cleanly from water, simplifying extraction [1].
Q2: I am seeing significant homocoupling (biphenyl formation) instead of the cross-coupled product.
Diagnosis: This is often due to dissolved oxygen in the solvent system promoting the oxidative homocoupling of the boronic acid.
Protocol: The "Freeze-Pump-Thaw" Standard Do not rely on simple nitrogen bubbling (sparging) for high-purity liquid crystal synthesis.
-
Place solvent mixture in a Schlenk flask.
-
Freeze with liquid N₂.
-
Apply high vacuum (0.1 mbar) for 10 minutes.
-
Thaw under static vacuum.
-
Refill with Argon.[1] Repeat 3x.
Visualization: Suzuki Solvent Decision Tree
Figure 1: Decision logic for selecting the optimal solvent system based on thermal requirements and sustainability goals.
Module 2: Purification (The "Oiling Out" Issue)
Context: 4-HBP has a relatively low melting point compared to rigid aromatics because the hexyl chain disrupts crystal packing. A common failure mode during recrystallization is the product separating as an oil rather than a crystal.[2]
Troubleshooting Guide: Crystallization
Q3: My product separates as a milky oil at the bottom of the flask during cooling. How do I force crystallization?
Diagnosis: You are likely using a solvent system that is too polar (e.g., pure Ethanol) or cooling too rapidly. The "oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature.
The Fix: The "Cloud Point" Titration Method Do not use a single solvent. Use a Solvent/Anti-Solvent pair.[3]
-
Recommended Pair: Isopropanol (IPA) (Solvent) / Methanol (Anti-solvent) or Hexane (Solvent) / Ethanol (Anti-solvent).
Step-by-Step Protocol:
-
Dissolve crude 4-HBP in the minimum amount of warm Hexane (40°C).
-
Add Ethanol dropwise with stirring until a persistent cloudiness appears (the metastable zone).
-
Add one drop of Hexane to clear the solution.
-
Critical Step: Add a seed crystal of pure 4-HBP. If none exists, scratch the glass wall with a glass rod.
-
Cool slowly (1°C/min) to room temperature. Do not plunge into ice immediately.
Q4: Can I use chromatography instead?
Answer: Yes, but solvent choice is critical for separation from unreacted starting materials.
-
TLC Data: 4-HBP moves very fast in pure Hexane (
). -
Optimized Mobile Phase: Hexane/DCM (95:5) . The slight addition of DCM improves the resolution between the 4-HBP and the slightly more polar homocoupled byproducts [2].
Data: Solubility Profile of this compound
| Solvent | Solubility (25°C) | Suitability for Reaction | Suitability for Crystallization |
| Water | Insoluble (<0.1 mg/L) | Co-solvent only | Anti-solvent (Aggressive) |
| Hexane | High (>100 g/L) | Poor (Precipitates catalyst) | Good (Primary solvent) |
| Ethanol | Moderate | Poor (Low boiling point) | Risk of Oiling Out |
| Toluene | Very High | Excellent | Poor (Too soluble) |
| 2-MeTHF | High | Excellent (Green) | Moderate |
| DCM | Very High | Good (Friedel-Crafts) | Poor (Evaporation risk) |
Module 3: Functionalization (Friedel-Crafts Acylation)
Context: Adding an acyl group to the 4'-position (to make 4-hexyl-4'-acetylbiphenyl) is a common next step.
Q5: I am getting a mixture of ortho- and para-substitution on the unsubstituted ring. How do I improve regioselectivity?
Diagnosis: In non-polar solvents like DCM or 1,2-dichloroethane, the active electrophile is often an ion pair, which is bulky and sterically demanding, favoring para substitution. However, if the system is too hot or the catalyst is too aggressive, selectivity drops.
The Fix: Dielectric Constant Manipulation
-
Standard: DCM (Dichloromethane) is the baseline.
-
High Selectivity: Switch to Nitrobenzene . Although toxic, its high dielectric constant (
) stabilizes the acylium ion complex, often leading to higher para-selectivity due to a later transition state [3]. -
Green Alternative: [CholineCl][ZnCl₂]₃ (Deep Eutectic Solvent).[4] This acts as both solvent and catalyst.[4][5] It has shown remarkable regioselectivity for acylation of aromatics without the toxic waste of Nitrobenzene or the volatility of DCM [4].
Visualization: Recrystallization Workflow
Figure 2: Optimized recrystallization workflow to prevent "oiling out" using a Hexane/Ethanol solvent pair.
References
-
Sigma-Aldrich. (2025). Greener Solvent Alternatives: 2-Methyltetrahydrofuran. Link
-
BenchChem. (2025).[1][6] Technical Guide: Solubility of 4-Cyano-4'-pentylbiphenyl (and alkyl analogues) in Organic Solvents. Link
-
National Institutes of Health (NIH). (2025). Green and sustainable approaches for the Friedel–Crafts reaction. Link
-
Royal Society of Chemistry. (2025). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Crystals | Special Issue : Anti-Solvent Crystallization [mdpi.com]
- 4. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
validating the purity of synthesized 4-Hexylbiphenyl
The Purity Paradox in Liquid Crystal Synthesis
In the synthesis of 4-Hexylbiphenyl (4-HBP) —a critical mesogen for liquid crystal displays and a model backbone for organic semiconductors—standard "99% purity" is a failing grade. For pharmaceutical intermediates, 99% is often sufficient.[1] However, in electronic materials, trace impurities (even at ppm levels) act as charge traps or phase-disruptors, altering the Nematic-to-Isotropic transition temperature (
This guide moves beyond basic NMR verification. We compare and integrate three orthogonal analytical techniques—GC-MS , HPLC-UV , and Differential Scanning Calorimetry (DSC) —to establish a self-validating purity protocol.
The "Silent" Impurities
In a typical Suzuki-Miyaura coupling synthesis of 4-HBP (from 4-hexylphenylboronic acid and bromobenzene, or conversely), three specific impurity classes evade detection by standard 1H NMR:
-
Homocoupling Products: Biphenyl or 4,4'-dihexylbiphenyl (trace amounts co-crystallize).[1]
-
Dehalogenation Byproducts: Hexylbenzene (volatile, often lost in workup but residues remain).[1]
-
Catalyst Ligands: Triphenylphosphine oxide (TPPO) residues that poison electronic properties.[1]
Comparative Analysis of Validation Methods
The following table contrasts the three core methodologies required for a robust Certificate of Analysis (CoA).
| Feature | GC-MS (EI) | HPLC-UV (Reverse Phase) | DSC (Purity Mode) |
| Primary Role | Identification & Volatile Impurities | Quantification of Non-Volatiles | Absolute Total Purity ( |
| Target Impurities | Isomers, Halides, Solvent residues | Homocoupling byproducts, TPPO, Pd-ligands | Eutectic impurities (structural isomers) |
| Sensitivity (LOD) | High (< 1 ppm) | Medium (10-50 ppm) | High (0.01 mol%) |
| Blind Spot | Thermally unstable compounds; Inorganic salts | Non-UV active compounds (aliphatic salts) | Non-eutectic impurities (solid solutions) |
| Critical Parameter | Split ratio & Ramp rate | Gradient slope & Wavelength (254 nm) | Heating rate (< 1 °C/min) |
Detailed Experimental Protocols
Protocol A: Gas Chromatography-Mass Spectrometry (The Identity Check)
Rationale: 4-HBP is non-polar and thermally stable, making GC the gold standard for detecting unreacted aryl halides and isomeric alkyl impurities.
Instrument: Agilent 7890B/5977B (or equivalent) Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film) – Essential for separating the 4-hexyl isomer from potential 2-hexyl or 3-hexyl contaminants.
Method Parameters:
-
Inlet: Splitless mode (to detect trace impurities), 280°C. Purge flow 50 mL/min at 0.75 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.[1]
-
Oven Program:
-
Initial: 60°C (hold 1 min) – Solvent delay.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C (hold 5 min) – Slow ramp critical for resolving isomers.
-
-
MS Source: 230°C, EI (70 eV). Scan range 40–450 amu.[1]
Pass Criteria:
-
Main peak retention time matches standard (~12.5 min).[1]
-
Absence of m/z 154 (Biphenyl) and m/z 322 (Dihexylbiphenyl) > 0.1% area.[1]
Protocol B: High-Performance Liquid Chromatography (The Quantitative Check)
Rationale: GC often misses polar catalyst ligands (like phosphine oxides) or heavy coupling byproducts. HPLC validates the "heavies."
Instrument: Waters Alliance or Thermo Vanquish Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm).[1]
Method Parameters:
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (HPLC Grade).[1]
-
Gradient:
-
0–2 min: 60% B (Isocratic)
-
2–15 min: 60% -> 95% B (Linear)
-
15–20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA/UV at 254 nm (max absorption for biphenyl core) and 210 nm (for non-conjugated impurities).[1]
Protocol C: Differential Scanning Calorimetry (The Absolute Purity Check)
Rationale: The van't Hoff equation allows DSC to calculate purity based on melting point depression, independent of a reference standard. This is the ultimate test for liquid crystals.
Instrument: TA Instruments DSC Q2000 or Mettler Toledo DSC 3+ Sample: 2–3 mg in hermetically sealed aluminum pan.[1]
Method Parameters:
-
Equilibrate: 0°C.
-
Ramp: 0.5°C/min or 1.0°C/min to 80°C. Note: Fast ramp rates (10°C/min) artificially sharpen peaks and hide impurities.
-
Analysis: Integrate the melting endotherm. Apply the van't Hoff linearization (1/F vs. Temperature) to calculate mole % purity.
The Purity Equation (Van't Hoff):
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of decision-making and the specific pathways for impurity identification.
Diagram 1: The "Triad" Validation Workflow
This flowchart guides the researcher through the sequential application of the three protocols.
Caption: A self-correcting workflow ensuring that only material passing both chemical (GC/HPLC) and thermodynamic (DSC) checks is released.
Diagram 2: Impurity Origin & Detection Logic
This diagram maps specific Suzuki coupling side-reactions to the detection method best suited to find them.
Caption: Mapping Suzuki coupling side-reactions to the optimal analytical detector.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 78233, this compound.[1] (Source for molecular weight, basic physical properties, and safety data).[1] [Link]
-
TA Instruments. Thermal Analysis Application Note: Purity Determination by DSC. (Authoritative source for the van't Hoff purity calculation methodology). [Link]
-
Sielc Technologies. HPLC Separation of Biphenyls. (Reference for reverse-phase column selection and mobile phase conditions for non-polar aromatics). [Link]
Sources
Comparative Guide: Suzuki-Miyaura vs. Grignard (Kumada) Coupling for Biphenyl Synthesis
Executive Summary
In the synthesis of biaryl scaffolds—a privileged motif in over 15% of FDA-approved drugs—the choice between Suzuki-Miyaura Coupling (SMC) and Grignard-based Cross-Coupling (Kumada-Corriu) is rarely a matter of preference, but of strict chemical necessity defined by substrate architecture.
While the Kumada coupling offers a direct, atom-economical route by utilizing highly reactive Grignard reagents, it is frequently disqualified in late-stage functionalization due to poor chemoselectivity. Conversely, the Suzuki-Miyaura reaction has become the industry standard (e.g., in the synthesis of Sartans) despite higher reagent costs, primarily due to its kinetic stability in the presence of water and electrophilic functional groups.
This guide provides a technical breakdown of both methodologies, supported by mechanistic divergence, experimental protocols, and decision-making frameworks.
Mechanistic Divergence & Causality
The fundamental difference between these two pathways lies in the Transmetallation step. Understanding this causality allows you to predict failure modes (e.g., homocoupling vs. protodeboronation).
-
Kumada (Grignard): Relies on the high nucleophilicity of the organomagnesium species (
). The transmetallation is spontaneous and rapid upon contact with the oxidative addition complex. Risk: The high reactivity leads to -hydride elimination or attack on other functional groups (esters, ketones) on the coupling partner. -
Suzuki (Boron): Organoboron species (
) are electrophilic and kinetically inert toward the Pd(II) complex. They require base activation to form a boronate "ate" complex ( ), which renders the organic ligand nucleophilic enough to transmetallate. Benefit: This "switchable" reactivity allows the reaction to be run in aqueous media.
Pathway Visualization
The following diagram illustrates the catalytic divergence. Note the specific requirement of the "Base Activation" loop in the Suzuki cycle.
Figure 1: Comparative Catalytic Cycles. Note the Suzuki cycle (Blue) requires an external base activation loop, whereas the Kumada cycle (Red) proceeds via direct nucleophilic attack.
Experimental Protocols: Self-Validating Systems
Protocol A: Suzuki-Miyaura Coupling (Aqueous/Polar)
Best for: Late-stage synthesis, substrates with esters/amides/aldehydes.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv) or -
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Workflow:
-
Degassing (Critical): Charge reaction vessel with solvent mixture. Sparge with Argon for 15 minutes. Why: Oxygen causes rapid homocoupling of boronic acids (Glaser-type) and oxidizes Pd(0) to inactive Pd(II).
-
Loading: Add Aryl Bromide, Boronic Acid, and Base under positive Argon flow.
-
Catalyst Addition: Add
last. Seal vessel immediately. -
Reaction: Heat to 80-100°C for 4-12 hours.
-
Validation Check: TLC/LC-MS. If conversion stalls, add 10% more boronic acid (boronic acids can undergo protodeboronation over time).
-
Workup: Dilute with EtOAc, wash with water. The biphenyl product remains in the organic layer; boron salts wash away.
Protocol B: Kumada Coupling (Anhydrous)
Best for: Early-stage building blocks, sterically hindered substrates, cost-sensitive scale-up.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Aryl Magnesium Bromide (1.2 equiv, solution in THF)
-
Catalyst:
or (1-3 mol%) -
Solvent: Anhydrous THF or Diethyl Ether
Step-by-Step Workflow:
-
Drying (Critical): Flame-dry all glassware under vacuum; backfill with Argon 3x. Why: Any trace moisture destroys the Grignard reagent immediately (
). -
Catalyst Activation: Dissolve Aryl Bromide and Catalyst in anhydrous THF.
-
Controlled Addition: Cool to 0°C. Add Grignard reagent dropwise via syringe pump. Why: Exotherm control. Rapid addition leads to homocoupling of the Grignard reagent.
-
Reaction: Allow to warm to Room Temperature (or reflux if hindered).
-
Quench: CAREFULLY add dilute HCl or saturated
at 0°C. -
Workup: Extract with ether.
Performance Metrics & Decision Matrix
The following data summarizes performance across critical parameters in drug development.
| Parameter | Suzuki-Miyaura (Boron) | Kumada (Grignard) | Winner |
| Functional Group Tolerance | High (Esters, Nitriles, Aldehydes, Nitro) | Low (Reacts with C=O, OH, NH, CN) | Suzuki |
| Moisture Sensitivity | Low (Water often used as co-solvent) | Extreme (Strictly Anhydrous) | Suzuki |
| Atom Economy | Lower (Boronic acid preparation adds steps) | High (Direct use of Mg-Halide) | Kumada |
| Steric Hindrance | Moderate (Requires specialized ligands like Buchwald) | High (Ni-catalysts handle ortho-subs well) | Kumada |
| Toxicity/Greenness | Good (Boron salts low tox; aqueous solvents) | Moderate (Mg salts benign, but solvent waste high) | Suzuki |
| Cost (Reagents) | High (Boronic acids are value-added) | Low (Grignards are commodities) | Kumada |
Decision Logic Workflow
Use this flow to select the appropriate methodology for your specific substrate.
Figure 2: Method Selection Flowchart. Functional group tolerance is the primary filter; steric hindrance is the secondary filter.
Case Study: Industrial Application (The Sartans)
The synthesis of Losartan and Valsartan (antihypertensives) highlights the industrial preference for Suzuki coupling.
-
The Challenge: Creating the bond between the tetrazole-bearing phenyl ring and the alkyl-bearing phenyl ring.
-
Why Kumada Failed: The tetrazole moiety (or its nitrile precursor) is reactive toward Grignard reagents. Protecting the tetrazole adds two synthetic steps, destroying process efficiency.
-
Why Suzuki Succeeded: The boronic acid coupling partner tolerates the nitrile/tetrazole functionality. The reaction is run in biphasic toluene/water, allowing inorganic salts to be removed simply by phase separation, a critical requirement for GMP manufacturing [1].
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[1] Journal of the American Chemical Society, 94(12), 4374–4376. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(10), 6557–6602. Link
Sources
Comparative Analysis: 4-Hexylbiphenyl (6BP) vs. 4-Hexyl-4'-cyanobiphenyl (6CB)
The Role of Polar Termini in Mesogenic Stability and Electro-Optic Response
Executive Summary: The Dipole Imperative
This guide provides a rigorous technical comparison between 4-Hexylbiphenyl (6BP) and 4-Hexyl-4'-cyanobiphenyl (6CB) .[1] While these molecules share an identical hydrophobic tail (hexyl chain) and rigid core (biphenyl), their terminal groups dictate divergent functionalities.
-
6CB (The Workhorse): The presence of the cyano (-CN) group induces a strong permanent dipole, stabilizing the Nematic phase at room temperature and providing the positive dielectric anisotropy (
) required for electric-field switching. It is a standard mesogen for display and photonic applications.[1] -
6BP (The Baseline): Lacking the polar tail, 6BP exhibits weak intermolecular forces. It typically exists as an isotropic liquid at room temperature or possesses a "virtual" (monotropic) mesophase.[1] It serves primarily as a viscosity modifier or a non-polar solvent reference in thermodynamic studies.[1]
Verdict: Use 6CB for active switching devices. Use 6BP only as a diluent to reduce viscosity or as a non-polar control in dielectric spectroscopy.[1]
Molecular Architecture & Theoretical Basis
The functional disparity stems from the electronic distribution along the major molecular axis.
| Feature | 4-Hexyl-4'-cyanobiphenyl (6CB) | This compound (6BP) |
| Terminal Group | Cyano (-C | Hydrogen (-H) |
| Electronic Nature | Strong Electron Withdrawing Group (EWG) | Neutral / Weakly Donating |
| Dipole Moment ( | ~4.0 - 5.0 Debye | ~0 Debye |
| Intermolecular Force | Strong Dipole-Dipole + | Weak van der Waals (London Dispersion) |
Mechanism of Action
The -CN group in 6CB extends the
Figure 1: Causal pathway linking molecular termini to macroscopic phase behavior.
Comparative Performance Data
The following data aggregates standard values from differential scanning calorimetry (DSC) and dielectric spectroscopy.
Table 1: Thermal and Electro-Optical Properties
| Property | Symbol | 6CB (Active Mesogen) | 6BP (Diluent/Reference) | Implication |
| Melting Point | ~14.5 °C | < 0 °C (Typical) | 6CB is solid-like below 14°C; 6BP is fluid.[1] | |
| Clearing Point | ~29.0 °C | Virtual / Monotropic | 6CB maintains order at RT; 6BP does not.[1] | |
| Dielectric Anisotropy | +10 to +12 (at 1 kHz) | ~0 | 6CB aligns with E-field; 6BP does not respond.[1] | |
| Rotational Viscosity | High (~30-40 mPa[1]·s) | Low (< 10 mPa[1]·s) | 6BP flows faster but cannot switch.[1] | |
| Birefringence | ~0.15 - 0.18 | 0 (in Isotropic phase) | 6CB modulates light; 6BP is optically passive.[1] |
Critical Note: 6BP is often used to dilute 6CB.[1] Adding 6BP to 6CB will lower the mixture's viscosity (good for speed) but will drastically suppress the clearing point (
) and dielectric anisotropy (bad for contrast).
Experimental Protocols
To validate these properties in your own lab, use the following self-validating workflows.
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: To determine phase transition temperatures (
-
Calibration: Calibrate DSC using Indium (
C) and Zinc standards. -
Sample Prep: Hermetically seal 2–5 mg of sample in aluminum pans. Use a reference empty pan.
-
Cycle:
-
Heat to 50°C (erase thermal history).
-
Cool to -20°C at 5°C/min (detect crystallization/glass transition).
-
Heat to 50°C at 5°C/min (record melting and clearing peaks).
-
-
Validation:
-
6CB: Look for two endothermic peaks on heating (Crystal
Nematic Isotropic). -
6BP: Look for a single melting peak (if solid) or no transitions if already liquid.[1]
-
Protocol B: Dielectric Spectroscopy (Capacitance Method)
Purpose: To measure dielectric anisotropy (
-
Cell Assembly: Use a commercial LC cell (e.g., Instec or EHC) with ITO coatings and homeotropic alignment (vertical) for
and planar alignment for .-
Alternative: Use a magnetic field (> 1 Tesla) to align the bulk sample if specialized cells are unavailable.[1]
-
-
Filling: Fill the cell via capillary action at
(isotropic phase) to avoid flow-induced alignment defects. -
Measurement:
-
Validation:
Figure 2: Workflow for validating LC material properties. Filling in the isotropic phase (T > TNI) is critical.
Application Context & Synthesis
When to use 6CB:
-
LCD Research: Primary component in eutectic mixtures (like E7) to provide the nematic range and field responsiveness.
-
Biosensors: 6CB is widely used in LC-based biosensors.[1] The nematic director is sensitive to surface binding events (e.g., antibody-antigen), causing a visible texture change from dark to bright under cross-polarizers [1].[1]
When to use 6BP:
-
Viscosity Reduction: If a 6CB-based mixture is too viscous for a microfluidic channel, adding 5-10% 6BP can improve flow without introducing foreign chemical species (chemically compatible).[1]
-
Non-Polar Control: In dielectric studies of LC colloids, 6BP serves as the perfect "background" fluid to subtract the baseline permittivity of the biphenyl core.
References
-
Review of Cyanobiphenyls in Biosensing
-
Standard Phase Data (6CB)
-
Dielectric Properties of Cyanobiphenyls
-
General Liquid Crystal Physics
Sources
Comparative Guide: Mesophase Behavior of 4-Alkylbiphenyl Derivatives
Content Type: Technical Comparison Guide
Audience: Researchers, Material Scientists, and Drug Development Professionals
Focus: Structure-Property Relationships (SPR) in the 4'-n-alkyl-4-cyanobiphenyl (
Executive Summary
The biphenyl scaffold represents a privileged structure in both liquid crystal (LC) engineering and medicinal chemistry. While pure 4-alkylbiphenyls often exhibit high melting points and limited mesophases, their functionalized derivatives—specifically the 4'-n-alkyl-4-cyanobiphenyls (
This guide provides a rigorous comparison of the mesophase transitions across the
Key Findings
-
Nematic Stability: Maximized in short-to-medium chains (
) with odd parity. -
Smectic Injection: Occurs at
due to increased van der Waals interactions and micro-phase segregation. -
Odd-Even Effect: Odd-numbered alkyl chains align with the biphenyl core's long axis, enhancing aspect ratio and thermal stability (
), whereas even chains introduce a kink, lowering .
Comparative Analysis: The CB Homologous Series
The following analysis focuses on the
Thermotropic Transition Data
The table below aggregates phase transition temperatures (
| Compound | Chain ( | Parity | Melting ( | Smectic-Nematic ( | Clearing ( | Mesophase Range | Phase Type |
| 5CB | 5 | Odd | 22.5 | — | 35.3 | ~13 | Pure Nematic |
| 6CB | 6 | Even | 14.5 | — | 29.0 | ~14.5 | Pure Nematic (Monotropic*) |
| 7CB | 7 | Odd | 28.5 | — | 42.8 | ~14 | Pure Nematic |
| 8CB | 8 | Even | 21.1 | 33.5 | 40.5 | ~7 | Smectic A + Nematic |
| 9CB | 9 | Odd | 42.0 | 48.0 | 49.5 | ~1.5 | Smectic A + Nematic |
| 10CB | 10 | Even | 44.0 | 50.5 | (50.5 | — | Smectic A Only |
| 12CB | 12 | Even | 48.0 | — | 58.5 | — | Smectic A Only |
*Monotropic: Phase appears only upon cooling below the melting point. **Virtual or very narrow range.
Mechanism: The Odd-Even Effect
The "Odd-Even" alternation in the Nematic-Isotropic (
-
Odd Chains (
): The terminal methyl group extends along the primary molecular axis (all-trans conformation). This increases the length-to-breadth (aspect) ratio, enhancing the anisotropy of polarizability and stabilizing the nematic phase (Higher ). -
Even Chains (
): The terminal C-C bond projects at an angle to the molecular axis. This "kink" effectively widens the molecule, reducing the aspect ratio and destabilizing the nematic potential (Lower ).
Figure 1: Mechanistic flow of the Odd-Even effect on transition temperatures.
Experimental Protocols (Self-Validating)
To replicate these data or characterize novel derivatives, use the following coupled workflow.
Differential Scanning Calorimetry (DSC)
DSC provides the thermodynamic "fingerprint" (Enthalpy
Protocol:
-
Calibration: Calibrate Indium standard (
C) before the run. -
Sample Prep: Encapsulate 2–5 mg of sample in an aluminum pan. Use a microbalance (
mg). -
Cycle 1 (Erasure): Heat to Isotropic (
C) to erase thermal history. -
Cooling Run: Cool at 5
C/min to C. Note: Fast cooling (>10 C/min) can suppress crystallization, leading to glass formation. -
Heating Run: Heat at 5
C/min . -
Validation:
-
should be reversible (within 1
C hysteresis). -
(Melting) often shows significant supercooling (hysteresis > 10
C) on the cooling cycle. Report the heating peak onset for melting.
-
should be reversible (within 1
Polarized Optical Microscopy (POM)
POM validates the phase identity (Texture).
Protocol:
-
Setup: Place sample between glass slide and coverslip (treated with polyimide for planar alignment if available).
-
Crossed Polarizers: Set analyzer and polarizer at 90
. -
Observation:
-
Nematic: Look for Schlieren textures (brush-like defects) or Marble textures. Flash the sample mechanically; if it flows like a liquid but stays bright, it is Nematic.
-
Smectic A: Look for Focal Conic Fan textures or Homeotropic (black) regions that do not flash easily under pressure.
-
-
Heating Stage: Correlate visual changes with DSC peaks.
Figure 2: Integrated workflow for assigning mesophases using DSC and POM.
Relevance to Drug Development
While
-
Solubility Profiling: The "Odd-Even" effect in melting points (
) directly correlates to crystal lattice energy. Even-numbered chains often pack more efficiently, leading to higher and potentially lower aqueous solubility. -
Lipophilicity (LogP): The linear increase in chain length (
) increases LogP. However, the mesogenic window (where the molecule is fluid but ordered) mimics cell membrane environments, influencing permeability studies.
References
-
Gray, G. W., et al. (1973). "Liquid Crystal Materials for Display Devices." Electronics Letters. (Seminal work on cyanobiphenyls).[3][4][5][6]
-
Imrie, C. T., et al. (2019). "Odd-even effects in liquid crystals." Liquid Crystals. (Mechanistic review of chain parity).
-
NIST Chemistry WebBook. "4'-Pentyl-4-biphenylcarbonitrile (5CB) Phase Transition Data." (Standard reference data).
-
Singh, S. (2000). "Phase transitions in liquid crystals." Physics Reports. (Thermodynamic theory).
Sources
- 1. Trends in the nematic–isotropic liquid transition temperatures for the homologous series of 4-n-alkoxy- and 4-n-alkyl-4′-cyanobiphenyls - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Calorimetry of phase transitions in liquid crystal 8CB under shear flow - Soft Matter (RSC Publishing) [pubs.rsc.org]
Validation of 4-Hexylbiphenyl (CAS 59662-31-6): A Comparative Experimental Guide
Topic: Validation of Experimental Results for 4-Hexylbiphenyl (CAS 59662-31-6) with Literature Data Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scientific Context
This compound (4-HBP) is a critical alkylated biphenyl intermediate, distinct from its more famous derivative, the liquid crystal 4-cyano-4'-hexylbiphenyl (6CB). In drug development and materials science, 4-HBP serves as a lipophilic building block and a model for studying metabolic oxidation of biphenyl cores.
The Challenge: Commercial samples of "hexylbiphenyl" are frequently confused with 6CB or contaminated with unreacted biphenyl. A rigorous validation protocol is required to distinguish the target molecule (C₁₈H₂₂) from these alternatives.
This guide provides an authoritative experimental framework to validate 4-HBP purity and identity against established literature standards, specifically focusing on phase transition behavior and NMR integration logic .
Characterization & Validation Strategy
The Three Pillars of Validation:
-
Thermal Analysis (DSC/Melting Point): 4-HBP has a distinct, narrow melting range (29–31 °C). Any deviation >2 °C indicates significant contamination with biphenyl (MP 69 °C).
-
Structural Confirmation (¹H NMR): The ratio of aliphatic protons to aromatic protons must be exactly 13:9.
-
Chromatographic Purity (GC-MS): Confirmation of the molecular ion (
238) and absence of the cyano-derivative mass ( 263).
Experimental Protocol: Step-by-Step Validation
A. Visual & Thermal Inspection
Objective: Rapid exclusion of gross contamination.
-
Protocol:
-
Store the sample at 4 °C. It should appear as a white crystalline solid.
-
Allow the sample to warm to room temperature (25 °C). It should remain solid or semi-solid.
-
Apply gentle heat (water bath at 35 °C). The sample must melt completely to a clear oil.
-
-
Causality: If the sample remains solid at 35 °C, it likely contains unreacted biphenyl. If it is liquid at 4 °C, it may contain solvent residues or branched isomers.
B. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
Objective: Quantitative verification of the alkyl chain attachment.
-
Protocol: Dissolve 10 mg of sample in 0.6 mL CDCl₃ with TMS internal standard.
-
Key Assignments (Literature Validated):
-
Self-Validating Logic: Integrate the benzylic triplet at 2.54 ppm. Set its value to 2.00. The aromatic region (7.15–7.58 ppm) must integrate to 9.00 ± 0.2. An integration of 10.0 indicates unreacted biphenyl.
Comparative Data Analysis
The following table contrasts this compound with its most common "look-alike" alternatives.
| Property | This compound (Target) | Biphenyl (Impurity) | 4-Cyano-4'-hexylbiphenyl (6CB) |
| CAS Number | 59662-31-6 | 92-52-4 | 41122-70-7 |
| Formula | C₁₈H₂₂ | C₁₂H₁₀ | C₁₉H₂₁N |
| MW ( g/mol ) | 238.37 | 154.21 | 263.38 |
| State (25 °C) | Low-Melting Solid | White Solid | Liquid / Nematic LC |
| Melting Point | 29–31 °C [1] | 68–70 °C | ~14 °C (Crystalline |
| Boiling Point | 175–177 °C (3 mmHg) [2] | 255 °C (760 mmHg) | 185 °C (2 mmHg) |
| Key NMR Peak | None (Aliphatic region empty) | ||
| Application | Intermediate / Standard | Starting Material | Liquid Crystal Display |
Validation Workflow Diagram
The following logic gate ensures no false positives in your material identification.
Caption: Decision tree for validating this compound based on thermal behavior and NMR integration logic.
References
-
Asian Journal of Organic Chemistry . (2012). Iron-Catalyzed Cross-Coupling Reaction of Alkyl Halides with Biphenyl Grignard Reagent. Retrieved from [Link]
Sources
A Comparative Guide to the Dielectric Constants of n-Cyanobiphenyls
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The 4-alkyl-4'-cyanobiphenyl (nCB) series of liquid crystals represents a cornerstone in the development of liquid crystal displays (LCDs) and other electro-optic devices. A key parameter governing their utility is the dielectric constant (ε), and more specifically, their dielectric anisotropy (Δε)[1][2]. This anisotropy, the difference between the dielectric permittivity parallel (ε‖) and perpendicular (ε⊥) to the liquid crystal director, dictates the threshold voltage for switching and is fundamental to device performance[1]. This guide provides a comparative analysis of the dielectric properties of common n-cyanobiphenyls, delves into the structural origins of their dielectric behavior, and presents a validated protocol for their characterization.
The large positive dielectric anisotropy in cyanobiphenyls arises from the strong dipole moment of the nitrile (-C≡N) group aligned along the principal molecular axis[2][3]. This molecular feature leads to a significantly higher permittivity when the electric field is applied parallel to the director (ε‖) compared to when it is perpendicular (ε⊥)[4]. Understanding how this property varies with the length of the alkyl chain (n) is crucial for material selection and device engineering.
Comparative Dielectric Data of n-Cyanobiphenyls
The dielectric properties of cyanobiphenyls are intrinsically linked to their molecular structure, particularly the length of the alkyl chain. As the homologous series ascends from pentyl (5CB) to octyl (8CB), distinct trends emerge in both the parallel and perpendicular components of the dielectric constant, and consequently, the overall dielectric anisotropy.
| Compound | n | ε‖ (at TNI - T = 5°C) | ε⊥ (at TNI - T = 5°C) | Δε (at TNI - T = 5°C) | Nematic Range (°C)[2] |
| 5CB | 5 | ~18.5 | ~7.0 | ~11.5 | 22.5 - 35.0 |
| 6CB | 6 | ~17.0 | ~6.5 | ~10.5 | 13.5 - 29.0 |
| 7CB | 7 | ~16.0 | ~6.2 | ~9.8 | 28.5 - 42.0 |
| 8CB | 8 | ~14.5 | ~6.0 | ~8.5 | 32.5 - 40.4 |
Note: The values presented are approximate and compiled from various sources. Dielectric constants are temperature and frequency dependent. The data here is normalized to a temperature 5°C below the nematic-isotropic transition temperature (TNI) for comparison.[2][3][5]
A clear trend observed is the decrease in both principal dielectric constants (ε‖ and ε⊥) and the dielectric anisotropy (Δε) with an increase in the length of the alkyl chain[2][3][5].
Structure-Property Relationship: The Role of the Alkyl Chain
The systematic decrease in dielectric anisotropy down the homologous series can be attributed to several factors:
-
Dilution Effect: As the non-polar alkyl chain becomes longer, it effectively "dilutes" the concentration of the highly polar cyanobiphenyl cores per unit volume. This leads to a reduction in the overall polarization and, consequently, lower dielectric constants.
-
Molecular Association: Cyanobiphenyls exhibit a tendency for anti-parallel pairing of molecules due to the strong dipole of the cyano group[2]. This pairing can partially cancel out the dipole moments, affecting the bulk dielectric properties. The packing and degree of this anti-parallel correlation are influenced by the alkyl chain length, which in turn modulates the dielectric response. Studies have indicated that the arrangement in strongly positive cyanobiphenyls is antiparallel[2].
-
Order Parameter: While the order parameter (S) is a dominant factor influencing anisotropy, the trend in Δε across the nCB series is not solely explained by it. For instance, within the nematic range, the decrease in Δε with increasing chain length is a consistent observation[2][6].
Experimental Protocol for Dielectric Constant Measurement
The determination of the dielectric anisotropy (Δε = ε‖ - ε⊥) requires two distinct measurements corresponding to the principal axes of the liquid crystal director. This is achieved by controlling the alignment of the liquid crystal within a capacitor-like cell.
Causality in Experimental Design
The choice of a parallel-plate capacitor cell is fundamental, as it allows for the direct measurement of capacitance, from which the dielectric permittivity of the material between the plates can be calculated. The core of the experiment lies in achieving two specific, uniform director alignments:
-
Planar Alignment: The director is aligned parallel to the electrode surfaces. This configuration, when measured with an electric field perpendicular to the plates, yields ε⊥.
-
Homeotropic Alignment: The director is aligned perpendicular to the electrode surfaces. This configuration yields ε‖.
A high-precision LCR meter or impedance analyzer is used to measure the capacitance of the cell at a specific frequency (typically 1 kHz to avoid influences from ionic conductivity and relaxation processes) and a low voltage (~0.1-0.5 Vrms) to prevent field-induced reorientation of the director[7][8].
Step-by-Step Methodology
-
Cell Preparation:
-
Select two indium tin oxide (ITO) coated glass plates.
-
Thoroughly clean the plates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath to remove organic and inorganic contaminants. Cleanliness is paramount for achieving uniform alignment[2].
-
For planar alignment , spin-coat a thin layer of a polyimide (e.g., PI2555) onto the ITO surfaces. Cure the polyimide according to the manufacturer's specifications. Subsequently, gently rub the cured polyimide surface in one direction with a velvet cloth. This micro-grooving directs the liquid crystal molecules to align parallel to the rubbing direction.
-
For homeotropic alignment , treat the clean ITO surfaces with a homeotropic alignment agent, such as a long-chain silane. Cyanobiphenyls often exhibit a natural tendency to align homeotropically on clean glass surfaces[2].
-
Assemble the cell by placing a spacer (e.g., Mylar film of known thickness, typically 5-20 µm) between the plates and sealing the edges with epoxy, leaving two small openings for filling.
-
-
Cell Characterization:
-
Measure the capacitance of the empty cell (C₀).
-
Determine the exact thickness (d) and area (A) of the cell. C₀ = ε₀ * (A/d), where ε₀ is the permittivity of free space.
-
-
Sample Filling:
-
Heat the liquid crystal sample into its isotropic phase.
-
Fill the cell via capillary action through one of the openings in a vacuum chamber to prevent air bubbles.
-
Seal the openings once filled.
-
-
Measurement of ε⊥ (Planar Cell):
-
Place the filled planar cell in a temperature-controlled stage.
-
Connect the cell to the LCR meter.
-
Measure the capacitance (C⊥) at the desired temperature and frequency.
-
Calculate ε⊥ using the formula: ε⊥ = C⊥ / C₀.
-
-
Measurement of ε‖ (Homeotropic Cell):
-
Place the filled homeotropic cell in the temperature-controlled stage.
-
Connect the cell to the LCR meter.
-
Measure the capacitance (C‖) at the same temperature and frequency.
-
Calculate ε‖ using the formula: ε‖ = C‖ / C₀.
Alternative for ε‖: In a planar cell, a strong electric or magnetic field can be applied perpendicular to the electrodes to reorient the director, allowing for the measurement of ε‖. However, this requires voltages that are significantly above the Fréedericksz transition threshold[9].
-
-
Data Analysis:
-
Calculate the dielectric anisotropy: Δε = ε‖ - ε⊥.
-
Repeat measurements at various temperatures to study the temperature dependence of the dielectric constants.
-
Experimental Workflow Diagram
Caption: Workflow for determining the dielectric constants of liquid crystals.
References
-
Measurement of Dielectric Constants of Liquid Crystals Using Double-Ridged Waveguide Cavity. IEEE Xplore. Available at: [Link]
-
Dielectric Technique to Measure the Twist Elastic Constant of Liquid Crystals: The Case of a Bent-Core Material. SciSpace. Available at: [Link]
-
Dielectric and electro-optical properties of some cyanobiphenyl liquid-crystals. Aston Research Explorer. Available at: [Link]
-
Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group. Available at: [Link]
-
Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. Taylor & Francis Online. Available at: [Link]
-
Investigation of the dielectric constants and the diamagnetic anisotropies of cyanobiphenyls (CB), cyanophenylcyclohexanes (PCH). AIP Publishing. Available at: [Link]
-
Measurement of dielectric properties of liquid crystals in the THz range. IEEE Xplore. Available at: [Link]
-
Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer. Taylor & Francis Online. Available at: [Link]
-
Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana. Available at: [Link]
-
Low Frequency Dielectric Relaxation Studies in the Nematic Phase of a Cyanobiphenyl Liquid Crystal. International Journal of Innovations in Engineering and Technology. Available at: [Link]
-
Characterization of Nematic Liquid Crystal Dielectric Properties Using Complementary FSSs Featuring Electrically Small Cell Gaps Across a Wide Sub-THz Range. IEEE Xplore. Available at: [Link]
-
Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic phases. ResearchGate. Available at: [Link]
-
Dielectric spectroscopy of a ferroelectric nematic liquid crystal and the. White Rose Research Online. Available at: [Link]
-
Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. PMC. Available at: [Link]
-
Elastic, dielectric and optical constants of 4'-pentyl-4-cyanobiphenyl. ResearchGate. Available at: [Link]
-
Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases. Indian Academy of Sciences. Available at: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. RRI Digital Repository: Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases [dspace.rri.res.in]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. ijiet.com [ijiet.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Performance of 4-Hexylbiphenyl in Diverse Liquid Crystal Device Architectures
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of liquid crystal (LC) technology, the selection of the appropriate LC material and device architecture is paramount to achieving desired electro-optic performance. This guide provides a comprehensive comparison of the performance of a widely utilized nematic liquid crystal, 4-Hexylbiphenyl (also known as 6CB), across three principal LC device architectures: Twisted Nematic (TN), In-Plane Switching (IPS), and Vertical Alignment (VA). This document is intended to serve as a technical resource for researchers and professionals in selecting the optimal combination of material and device design for their specific applications, ranging from high-speed displays to advanced photonic devices.
Introduction to this compound (6CB)
This compound is a member of the cyanobiphenyl family of liquid crystals, which are known for their chemical stability and broad nematic range at room temperature. Its molecular structure, consisting of a rigid biphenyl core with a flexible hexyl chain and a polar cyano group, gives rise to its anisotropic properties, which are fundamental to the operation of LC devices. The positive dielectric anisotropy of 6CB makes it particularly suitable for devices that rely on the reorientation of the long molecular axis parallel to an applied electric field.
Liquid Crystal Device Architectures: A Fundamental Overview
The performance of a liquid crystal is intrinsically linked to the architecture of the device in which it is employed. The three primary architectures—TN, IPS, and VA—differ in the initial alignment of the LC molecules and the direction of the applied electric field, leading to distinct electro-optic characteristics.
Twisted Nematic (TN)
In a TN device, the liquid crystal molecules are aligned in a 90-degree twist between two substrates. The application of a vertical electric field unwinds this helical structure, altering the polarization of transmitted light. TN displays are known for their fast response times and low manufacturing cost.[1]
In-Plane Switching (IPS)
The IPS architecture aligns the liquid crystal molecules homogeneously (parallel to the substrates) in the off-state. The electric field is applied laterally through interdigitated electrodes on one substrate, causing the LC molecules to rotate in the plane of the display. This in-plane rotation results in superior viewing angles and color fidelity compared to TN displays.[2][3]
Vertical Alignment (VA)
In a VA device, the liquid crystal molecules are aligned perpendicularly to the substrates in the absence of an electric field, resulting in an excellent dark state and consequently, a high contrast ratio.[4] When a vertical electric field is applied, the molecules tilt, allowing light to pass through.
Performance Comparison of this compound Across Architectures
The inherent properties of this compound, such as its birefringence, dielectric anisotropy, and rotational viscosity, manifest differently in each device architecture, leading to a trade-off in performance metrics. The following sections and tables summarize the expected performance of 6CB in TN, IPS, and VA configurations based on typical characteristics of these device types and the known properties of cyanobiphenyl liquid crystals.
Electro-Optic Performance
The electro-optic response of an LC device is a critical determinant of its suitability for a given application. Key parameters include response time, contrast ratio, viewing angle, and driving voltage.
| Performance Metric | Twisted Nematic (TN) with 6CB | In-Plane Switching (IPS) with 6CB | Vertical Alignment (VA) with 6CB |
| Response Time | Fastest (typically ~1 ms)[1] | Moderate (typically 4-5 ms)[1] | Slowest (typically >5 ms)[1] |
| Contrast Ratio | Moderate (typically 600:1 - 1200:1)[1] | Good (typically ~1000:1)[5] | Highest (typically >3000:1)[5] |
| Viewing Angle | Poor, significant color and contrast shift[6] | Excellent, wide and consistent | Good, but can have off-axis color shift |
| Driving Voltage | Low | Higher than TN | Moderate |
| Color Reproduction | Limited | Excellent | Good |
Causality Behind Performance Differences
The observed performance variations are a direct consequence of the interplay between the material properties of 6CB and the device physics of each architecture.
-
Response Time: The fast response of TN devices is attributed to the collective "bulk" switching of the twisted nematic structure. In contrast, the in-plane rotation in IPS and the tilting in VA modes can be slower due to different elastic and viscous forces at play. The response time is influenced by the rotational viscosity of the liquid crystal and the cell gap.
-
Contrast Ratio: VA technology inherently provides a superior dark state because the vertically aligned LC molecules in the off-state minimize light leakage through crossed polarizers. This leads to a significantly higher contrast ratio compared to TN and IPS modes.[4]
-
Viewing Angle: The in-plane rotation of LC molecules in IPS devices ensures that the effective birefringence changes minimally with viewing direction, resulting in wide and consistent viewing angles.[7] In TN and VA modes, the out-of-plane tilting of the molecules leads to more significant variations in light transmission at different viewing angles.
Experimental Protocols for Performance Characterization
To ensure the scientific integrity of performance claims, standardized and reproducible experimental methodologies are crucial. The following sections detail the protocols for measuring key electro-optic parameters of LC devices.
Measurement of Response Time
Objective: To determine the rise time (turn-on) and fall time (turn-off) of the liquid crystal cell.
Methodology:
-
Setup: Place the LC cell between two crossed polarizers. A light source (e.g., a laser or LED) is positioned on one side, and a photodetector is placed on the other to measure the transmitted light intensity.
-
Signal Application: Apply a square wave voltage to the LC cell to switch it between its on and off states.
-
Data Acquisition: Use an oscilloscope to monitor the photodetector output, which corresponds to the change in light transmittance over time.
-
Calculation: The rise time is typically defined as the time taken for the transmittance to change from 10% to 90% of its final value upon voltage application. The fall time is the time taken for the transmittance to drop from 90% to 10% after the voltage is removed.
Measurement of Viewing Angle
Objective: To characterize the range of viewing angles over which the display maintains acceptable image quality, typically defined by a minimum contrast ratio.
Methodology:
-
Setup: Mount the LC display on a goniometric stage that allows for precise rotation in both horizontal (azimuthal) and vertical (polar) directions.
-
Instrumentation: Position a spectroradiometer or a luminance meter at a fixed distance from the display.
-
Measurement:
-
At each viewing angle (by rotating the goniometric stage), measure the luminance of the display in its bright and dark states.
-
Calculate the contrast ratio at each angle.
-
-
Analysis: Plot the iso-contrast contours on a polar plot to visualize the viewing cone within which the contrast ratio exceeds a certain threshold (e.g., 10:1).
Conclusion
The choice of LC device architecture has a profound impact on the performance of this compound. For applications demanding the fastest response times, such as high-refresh-rate gaming displays, a TN architecture with 6CB would be a suitable choice, despite its limitations in viewing angle and color reproduction. For applications where color accuracy and wide viewing angles are critical, such as professional monitors for graphic design, an IPS architecture is superior, though it comes at the cost of a slower response time and potentially higher power consumption. Finally, for applications requiring the highest possible contrast ratio, such as home theater displays, a VA architecture is the preferred option, provided that its slower response time is acceptable. This guide provides the foundational knowledge and experimental framework for researchers and professionals to make informed decisions in the design and optimization of liquid crystal devices utilizing this compound.
References
Sources
- 1. mobilepixels.us [mobilepixels.us]
- 2. researchgate.net [researchgate.net]
- 3. relec.co.uk [relec.co.uk]
- 4. Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. displayninja.com [displayninja.com]
- 6. pixiogaming.com [pixiogaming.com]
- 7. displaydaily.com [displaydaily.com]
A Comparative Benchmarking Guide to Liquid Crystal Cores: 4-Hexylbiphenyl in Focus
For researchers, scientists, and professionals in drug development, the selection of a liquid crystal (LC) core is a critical decision that dictates the performance and applicability of the final material. The molecular architecture of the LC core governs fundamental physicochemical properties such as the operational temperature range, optical anisotropy (birefringence), dielectric anisotropy, and viscosity. This guide provides an in-depth, objective comparison of the widely used 4-hexylbiphenyl (6CB) core against other prominent liquid crystal cores, supported by experimental data and detailed methodologies.
The Central Role of the Liquid Crystal Core
The rigid core of a liquid crystal molecule is the primary determinant of its mesomorphic behavior. The arrangement of aromatic rings and linking groups influences the molecule's aspect ratio, polarizability, and intermolecular interactions. These factors, in turn, dictate the macroscopic properties that are crucial for applications ranging from high-resolution displays to advanced sensor technologies.[1] A thorough understanding of how different cores perform is therefore essential for the rational design of new liquid crystal materials.
This guide will focus on benchmarking this compound (a member of the cyanobiphenyl family) against other key classes of liquid crystal cores, including:
-
Cyanobiphenyls: Characterized by a biphenyl core with a terminal cyano group, leading to strong positive dielectric anisotropy.
-
Phenylcyclohexanes (PCH): Known for their low viscosity and good chemical stability.
-
Esters: A versatile class with a wide range of properties depending on the constituent acid and phenol moieties.
-
Tolanes: Possessing a tolane (diphenylacetylene) core, which often leads to high birefringence.
-
Azoxybenzenes: Historic liquid crystals, useful for illustrating fundamental structure-property relationships.
Comparative Analysis of Physicochemical Properties
The performance of a liquid crystal is a multifactorial equation. The following tables summarize key experimental data for this compound and other representative liquid crystal cores. The selection of these parameters is driven by their direct impact on device performance.
Thermal Properties: The Operational Window
The melting point (T_m) and clearing point (T_cl), the temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid, define the operational temperature range of the material. A broad nematic range is often desirable for practical applications.
| Liquid Crystal Core | Representative Molecule | Melting Point (°C) | Clearing Point (°C) | Nematic Range (°C) |
| Biphenyl | 4-Hexyl-4'-cyanobiphenyl (6CB) | 14 [2] | 29 | 15 |
| Biphenyl | 4-Pentyl-4'-cyanobiphenyl (5CB) | 22.5[3] | 35.0[3] | 12.5 |
| Phenylcyclohexane | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH-5) | 30 | 55 | 25 |
| Ester | 4-Pentylphenyl 4-methoxybenzoate (PPMB) | 29.0[4] | 48.0 | 19.0 |
| Ester | N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) | 21.1[5] | 47.0 | 25.9 |
| Azoxybenzene | p-Azoxyanisole (PAA) | 118 | 136 | 18 |
Expertise & Experience: The relatively low melting point and clearing point of 6CB make it suitable for room-temperature applications, though its nematic range is narrower than that of PCH-5 or MBBA. The biphenyl core in cyanobiphenyls offers a good balance of properties, but for applications requiring wider temperature stability, other cores or eutectic mixtures are often employed.[6]
Optical Properties: Birefringence (Δn)
Birefringence, the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices, is a measure of the optical anisotropy of the material. High birefringence is often sought after for applications such as displays and spatial light modulators.
| Liquid Crystal Core | Representative Molecule | Birefringence (Δn) at 20°C, 589 nm |
| Biphenyl | 4-Hexyl-4'-cyanobiphenyl (6CB) | ~0.15 - 0.20 |
| Biphenyl | 4-Pentyl-4'-cyanobiphenyl (5CB) | 0.18[3] |
| Phenylcyclohexane | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH-5) | ~0.12 |
| Ester | 4-Pentylphenyl 4-methoxybenzoate (PPMB) | Data not available |
| Tolane | (structure-dependent) | > 0.25 |
| Azoxybenzene | p-Azoxyanisole (PAA) | ~0.24 |
Expertise & Experience: The cyanobiphenyl core in 6CB provides a respectable level of birefringence. However, for applications demanding very high contrast ratios, tolane-based liquid crystals are often superior due to their highly conjugated molecular structure. The choice of core represents a trade-off between birefringence and other properties like viscosity and UV stability.
Electrical Properties: Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the director. A large positive or negative Δε is crucial for low-voltage switching in liquid crystal devices.
| Liquid Crystal Core | Representative Molecule | Dielectric Anisotropy (Δε) at 20°C, 1 kHz |
| Biphenyl | 4-Hexyl-4'-cyanobiphenyl (6CB) | +10.0 |
| Biphenyl | 4-Pentyl-4'-cyanobiphenyl (5CB) | +11.5 |
| Phenylcyclohexane | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH-5) | +10.5 |
| Ester | 4-Pentylphenyl 4-methoxybenzoate (PPMB) | ~ +1.0 |
| Tolane | (structure-dependent, often negative) | Varies |
Expertise & Experience: The prominent cyano group in 6CB and other cyanobiphenyls results in a large positive dielectric anisotropy, making them ideal for twisted nematic (TN) and other field-effect displays.[7] In contrast, ester-based liquid crystals typically exhibit much lower Δε. The causality lies in the strong dipole moment of the C≡N bond and its alignment with the long molecular axis.
Viscoelastic Properties: Rotational Viscosity (γ₁)
Rotational viscosity is a measure of the internal friction of the liquid crystal and is a key factor in determining the switching speed of a device. Lower viscosity generally leads to faster response times.
| Liquid Crystal Core | Representative Molecule | Rotational Viscosity (γ₁) (mPa·s) at 20°C |
| Biphenyl | 4-Hexyl-4'-cyanobiphenyl (6CB) | ~50 |
| Biphenyl | 4-Pentyl-4'-cyanobiphenyl (5CB) | 28[3] |
| Phenylcyclohexane | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH-5) | ~20 |
| Ester | 4-Pentylphenyl 4-methoxybenzoate (PPMB) | Data not available |
Expertise & Experience: 6CB exhibits a moderate rotational viscosity. The shorter alkyl chain of 5CB results in a lower viscosity. PCH-based liquid crystals are particularly valued for their low viscosity, which is a direct consequence of the saturated cyclohexane ring being less bulky than a second phenyl ring, leading to reduced intermolecular friction.
Experimental Protocols for Property Determination
The data presented in this guide are obtained through a series of well-established experimental techniques. The following protocols provide a step-by-step methodology for the characterization of liquid crystal materials.
Determination of Phase Transitions (Melting and Clearing Points)
Principle: The transition between different phases of matter is accompanied by a change in the material's optical texture and enthalpy. Polarized light microscopy allows for the direct observation of texture changes, while Differential Scanning Calorimetry (DSC) quantifies the heat flow associated with these transitions.
Experimental Workflow:
Caption: Workflow for determining liquid crystal phase transitions.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean microscope slide. Gently place a coverslip over the sample. For DSC analysis, accurately weigh a small amount of the sample into an aluminum DSC pan and seal it.
-
Polarized Light Microscopy:
-
Place the prepared slide onto a calibrated hot stage attached to a polarized light microscope.
-
Slowly heat the sample while observing the texture through the crossed polarizers. Note the temperature at which the crystalline solid melts into a textured liquid crystal phase (T_m).
-
Continue heating until the texture disappears and the view becomes dark (isotropic). This is the clearing point (T_cl).[1]
-
Slowly cool the sample to observe the transitions in reverse.
-
-
Differential Scanning Calorimetry (DSC):
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Run a programmed temperature ramp (e.g., 5 °C/min) that encompasses the expected transition temperatures.
-
Analyze the resulting heat flow versus temperature curve. Endothermic peaks on heating correspond to the melting and clearing points.
-
Measurement of Birefringence
Principle: An Abbe refractometer can be used to measure the refractive indices of a liquid. For a nematic liquid crystal, aligning the sample allows for the separate measurement of the extraordinary (n_e) and ordinary (n_o) refractive indices.
Experimental Workflow:
Caption: Workflow for measuring liquid crystal birefringence.
Step-by-Step Protocol:
-
Instrument Setup: Calibrate a multi-wavelength Abbe refractometer with a known standard.[8]
-
Sample Application: Apply a small drop of the liquid crystal to the surface of the refractometer's measurement prism. The prism surface should be treated with an alignment layer (e.g., rubbed polyimide) to induce a specific orientation of the LC molecules.
-
Measurement of n_o: Orient the alignment direction on the prism parallel to the direction of light propagation. This allows the measurement of the ordinary refractive index (n_o).
-
Measurement of n_e: Rotate the prism (or use a second, orthogonally aligned prism) so that the alignment direction is perpendicular to the light propagation. This measures the extraordinary refractive index (n_e).
-
Calculation: Calculate the birefringence using the formula: Δn = n_e - n_o.
Determination of Dielectric Anisotropy
Principle: The capacitance of a cell filled with a liquid crystal depends on the orientation of the LC molecules relative to an applied electric field. By measuring the capacitance in both homeotropic (perpendicular to electrodes) and planar (parallel to electrodes) alignments, the dielectric permittivities and thus the dielectric anisotropy can be determined.
Experimental Workflow:
Caption: Workflow for measuring rotational viscosity.
Step-by-Step Protocol:
-
Sample Preparation: Fill a planar-aligned liquid crystal cell of known thickness (d) with the sample.
-
Electro-Optical Setup: Place the cell between crossed polarizers in a setup that allows for the application of an electric field and the measurement of light transmittance.
-
Measurement:
-
Apply a voltage across the cell sufficient to align the liquid crystal director perpendicular to the substrates.
-
Suddenly switch off the voltage.
-
Record the optical transmittance as the liquid crystal relaxes back to its planar state. The time it takes for the transmittance to decay to a certain level is the turn-off time (τ_off).
-
-
Calculation: The rotational viscosity (γ₁) can be calculated using the formula: γ₁ = (τ_off * K * π²) / d², where K is the relevant elastic constant (often the splay elastic constant, K₁₁).
Conclusion: Selecting the Appropriate Liquid Crystal Core
The benchmarking data and experimental protocols presented in this guide underscore that the choice of a liquid crystal core is a nuanced decision that depends on the specific requirements of the intended application.
-
This compound (6CB) and other cyanobiphenyls offer a well-balanced set of properties, particularly a strong positive dielectric anisotropy, making them a mainstay for many display applications. Their moderate birefringence and viscosity are suitable for a wide range of uses.
-
For applications demanding low viscosity and fast switching times , phenylcyclohexane (PCH) cores are an excellent choice.
-
When high birefringence is the primary concern, tolane-based liquid crystals are often the preferred option.
-
Ester-based liquid crystals provide a vast chemical space for fine-tuning properties, though they generally do not exhibit the high dielectric anisotropy of cyanobiphenyls.
Ultimately, the selection of a liquid crystal core requires a careful consideration of the trade-offs between various physicochemical properties. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in the design and development of advanced liquid crystal materials.
References
-
Pramana. Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic phases. [Link]
-
National Center for Biotechnology Information. Liquid crystal properties of the n-alkyl-cyanobiphenyl series from atomistic simulations with ab initio derived force fields. [Link]
-
Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]
-
Taylor & Francis Online. 4'-pentyl-4-cyanobiphenyl - 5CB. [Link]
-
International Journal of Creative Research Thoughts. A BRIEF REVIEW OF LIQUID CRYSTALS & IT'S PROPERTIES. [Link]
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ResearchGate. A Review on Physical, Chemical and Optical Properties of Liquid Crystal. [Link]
-
MDPI. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. [Link]
-
ResearchGate. Handbook of liquid crystals, volume 1. [Link]
-
ResearchGate. Measurement Principle and Method for Liquid Crystal's Rotational Viscosity Coefficient. [Link]
-
Journal of Electrical Engineering. Quantum Mechanical Study of 4-Alkyl 4'-Cyano Biphenyls: Part I: C9H19-C6H5. [Link]
-
ResearchGate. How can one experimentally determine the ordinary and extraordinary refractive indices of liquid crystal samples using an Abbe refractometer?. [Link]
-
White Rose Research Online. Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl.pdf. [Link]
-
ResearchGate. Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. [Link]
-
ResearchGate. Polarized light microscopy in the study of liquid crystals. [Link]
-
Taylor & Francis Online. Handbook of Liquid Crystals – Volume II. [Link]
-
ResearchGate. Measurement principle and method for liquid crystal's rotational viscosity coefficient. [Link]
-
Optica Publishing Group. High temperature-gradient refractive index liquid crystals. [Link]
-
Kent State University. Introduction to Liquid Crystals. [Link]
-
SpringerLink. Quantum mechanical studies of p-azoxyanisole and identification of its electro-optic activity. [Link]
-
ResearchGate. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]
-
AIP Publishing. Experimental setup for simultaneous measurements of neutron diffraction and dielectric spectroscopy during crystallization of liquids. [Link]
-
ACS Publications. Molecular Structure of p-Azoxyanisole, a Mesogen, Determined by Gas-Phase Electron Diffraction Augmented by ab Initio Calculations. [Link]
-
Taylor & Francis Online. Handbook of Liquid Crystals. [Link]
- Google Patents. Biphenyl based liquid crystal compositions.
-
Optica Publishing Group. Polarimetric method for liquid crystal displays characterization in presence of phase fluctuations. [Link]
-
ResearchGate. Calculation of the birefringences of nematic liquid crystals at optical and infrared wavelengths. [Link]
- Google Patents. Measuring method and device for liquid crystal viscosity coefficient.
-
Scholars Research Library. Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p. [Link]
-
National Center for Biotechnology Information. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. [Link]
-
CORE. Handbook Of Liquid Crystal Research. [Link]
-
National Center for Biotechnology Information. An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. [Link]
-
XR Pharmaceuticals. Birefringence in Liquid Crystals. [Link]
-
ResearchGate. (PDF) DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group: p-azoxyanisole, p-azoxyphenetole, ethyl-p-azoxybenzoate, ethyl-p-azoxycinnamate and n-octyl-p-azoxycinnamate. [Link]
-
White Rose Research Online. Dielectric spectroscopy of a ferroelectric nematic liquid crystal and the.pdf. [Link]
-
Optica Publishing Group. Measurement of viscosity of lyotropic liquid crystals by means of rotating laser-trapped microparticles. [Link]
-
University of Leipzig. O5e “Index of Refraction of Liquids (Refractometry)”. [Link]
-
Massachusetts Institute of Technology. 3.014 Materials Laboratory November 16-21, 2005 Lab Week 3 – Module γ1 DSC and Polarized light microscopy study of liquid crystals. [Link]
-
University of Wisconsin-Madison. Introduction to Liquid Crystals. [Link]
-
Indian Academy of Sciences. Topological analysis and molecular modelling of liquid crystalline p-azoxyanisole and azobenzene compounds. [Link]
-
Wiley-VCH. Handbook of Liquid Crystals, Vol. 2 A. [Link]
-
ACS Publications. Polarization-Independent Nematic Liquid Crystal Phase Modulators. [Link]
-
Tmaxlaboratory.com. Rotational Digital Viscometer with Touch Screen and Liquid Crystal Display. [Link]
-
National Center for Biotechnology Information. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]
-
ResearchGate. Experimental study on the dielectric properties of a liquid crystal polymer. [Link]
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- 8. OPG [opg.optica.org]
assessing the reproducibility of 4-Hexylbiphenyl synthesis methods
This guide provides a technical assessment of synthesis methods for 4-Hexylbiphenyl, prioritizing reproducibility and product purity for pharmaceutical and materials science applications.
Executive Summary
For researchers requiring high-purity this compound (CAS: 59662-31-6), the Suzuki-Miyaura Cross-Coupling protocol is the superior method regarding reproducibility, regioselectivity, and isolation efficiency. While Friedel-Crafts Alkylation appears cost-effective, it presents significant reproducibility risks due to carbocation rearrangement (n-hexyl to sec-hexyl shifts) and difficult ortho/para separation.
This guide details the optimized Suzuki protocol as the "Gold Standard" for research applications and contrasts it with the Friedel-Crafts Acylation-Reduction route, which serves as a viable, albeit multi-step, alternative for bulk synthesis.
Mechanistic Comparison & Logic
Method A: Suzuki-Miyaura Cross-Coupling (Recommended)
This method utilizes a Palladium(0)-catalyzed cycle to couple an aryl halide with an arylboronic acid.[1]
-
Causality: The reaction is stereospecific and regiospecific.[2] The carbon-carbon bond forms exclusively at the ipso-carbon of the leaving group (halide), guaranteeing the para substitution pattern if 4-substituted starting materials are used.
-
Reproducibility Factor: High.[3] The reaction is insensitive to the alkyl chain length, preventing isomerization.
-
Key Risk: Oxygen sensitivity of the Pd(0) species requires strict inert atmosphere techniques.
Method B: Friedel-Crafts Acylation-Reduction (Alternative)
Direct alkylation with 1-chlorohexane fails reproducibility standards because the primary carbocation rearranges to a secondary carbocation, yielding a mixture of 4-(2-hexyl)biphenyl and 4-(3-hexyl)biphenyl impurities.
-
Correction: The reproducible alternative is Acylation (using hexanoyl chloride) to form the ketone, followed by Wolff-Kishner or Clemmensen reduction .
-
Causality: The acylium ion does not rearrange, ensuring the n-hexyl chain integrity.
-
Reproducibility Factor: Moderate. Requires two distinct steps and rigorous purification to remove the ortho isomer formed during acylation.
Comparison Matrix
| Feature | Suzuki-Miyaura | FC Acylation-Reduction | Direct FC Alkylation |
| Regioselectivity | Excellent (>99% Para) | Moderate (Ortho/Para mix) | Poor |
| Chain Integrity | 100% Linear | 100% Linear | Rearranges (Branched) |
| Step Count | 1 | 2 | 1 |
| Purification | Silica Filtration | Distillation + Crystallization | Difficult HPLC/GC |
| Reproducibility | High | Medium | Low (Fail) |
Visualizing the Workflow
The following diagram illustrates the decision logic and mechanistic pathways, highlighting why Direct Alkylation is a "Dead End" for high-purity needs.
Figure 1: Synthesis Decision Matrix. Green path indicates the recommended Suzuki route for reproducibility.
Detailed Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Synthesis of this compound on a 5 mmol scale.
Reagents:
-
4-Hexylphenylboronic acid (1.2 equiv, 6.0 mmol)
-
Bromobenzene (1.0 equiv, 5.0 mmol)
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene:Ethanol (4:1 ratio)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon x3.
-
Charging: Add 4-hexylphenylboronic acid (1.24 g), Bromobenzene (0.53 mL), and Pd(PPh₃)₄ (173 mg) to the flask.
-
Solvent Addition: Add degassed Toluene (20 mL) and Ethanol (5 mL). Stir until dissolved.
-
Activation: Add degassed 2M K₂CO₃ (5 mL) via syringe. The biphasic mixture requires vigorous stirring (1000 RPM).
-
Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Hexane eluent; Product Rf ~0.6).
-
Workup: Cool to RT. Dilute with diethyl ether, wash with brine, and dry over MgSO₄.
-
Purification: Filter through a short pad of silica gel (eluting with hexane) to remove Palladium black. Concentrate in vacuo.[4]
-
Note: If boronic acid persists, wash organic layer with 1M NaOH.
-
Self-Validation Check:
-
¹H NMR (CDCl₃): Look for triplet at δ 0.88 (terminal methyl) and triplet at δ 2.65 (benzylic CH₂). Absence of doublet at δ 1.2 indicates no branched isomer (isopropyl/sec-butyl type defects).
Protocol B: Friedel-Crafts Acylation-Reduction (Bulk Alternative)
Objective: Synthesis via Acylation (Step 1) and Reduction (Step 2).[4][5][6][7][8]
Step 1: Acylation
-
Dissolve Biphenyl (10 mmol) in dry DCM (20 mL) at 0°C.
-
Add AlCl₃ (1.2 equiv) slowly.
-
Add Hexanoyl chloride (1.1 equiv) dropwise. Stir at RT for 4 hours.
-
Quench with ice/HCl. Extract DCM.
-
Critical Step: Recrystallize from Ethanol to isolate para-hexanoylbiphenyl from the ortho isomer.
Step 2: Wolff-Kishner Reduction
-
Combine ketone (from Step 1) with Hydrazine hydrate (3 equiv) and KOH (4 equiv) in Diethylene Glycol.
-
Heat to 120°C (1 hr) then 200°C (3 hrs) to drive off water/excess hydrazine.
-
Extract with Toluene.
Quantitative Performance Comparison
| Metric | Suzuki Coupling (Protocol A) | FC Acylation-Reduction (Protocol B) |
| Isolated Yield | 92 - 96% | 55 - 65% (over 2 steps) |
| Purity (GC-MS) | > 99.5% | > 98.0% (trace ortho isomers) |
| Reaction Time | 12 Hours | 24 - 36 Hours |
| Atom Economy | Low (Boronic waste) | Medium |
| Reproducibility Score | 5/5 | 3/5 |
References
-
Suzuki-Miyaura Coupling Mechanics & Protocols
-
Source: BenchChem Application Notes.[1] "Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling."
-
-
Friedel-Crafts Selectivity & Isomeriz
-
Comparative Toxicity & Sustainability of Biphenyl Synthesis
- Title: "Comparison of four methods of biphenyl synthesis in terms of toxicity."
- Source: ResearchG
-
URL:[Link]
-
Kumada Coupling Altern
- Title: "Kumada Coupling - Reaction Scope and Mechanism."
- Source: Wikipedia / Organic Chemistry Portal.
-
URL:[Link]
-
Liquid Crystal Properties of this compound Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Quantitative NMR (qNMR) for 4-Hexylbiphenyl Purity Assessment: A Comparative Technical Guide
Executive Summary: The Strategic Case for qNMR
In the synthesis and characterization of liquid crystal intermediates like 4-Hexylbiphenyl (4-HBP) , purity assessment is a critical bottleneck. Traditional chromatographic methods (HPLC-UV, GC-FID) rely heavily on the availability of high-purity reference standards for response factor calibration. For alkylbiphenyls, where isomeric impurities (e.g., ortho- vs para-substitution) possess similar physicochemical properties but distinct spectroscopic signatures, Quantitative NMR (qNMR) offers a superior metrological approach.
qNMR serves as a primary ratio method , meaning it derives traceability directly from the International System of Units (SI) via an internal standard, eliminating the need for a compound-specific reference material. This guide details the validation of a qNMR protocol for this compound, contrasting it with conventional chromatography to demonstrate its utility in rapid, high-accuracy purity determination.
Methodological Comparison: qNMR vs. Chromatography[1]
The following table objectively compares qNMR against Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV) for this compound analysis.
Table 1: Comparative Performance Metrics
| Feature | qNMR (Proton) | GC-FID | HPLC-UV |
| Traceability | Primary Method (SI-traceable via Internal Standard) | Secondary (Requires specific reference standard) | Secondary (Requires specific reference standard) |
| Reference Standard | Universal (e.g., Dimethyl Terephthalate) | Compound-Specific (this compound >99.9%) | Compound-Specific (this compound >99.9%) |
| Response Factor | Uniform (1:1 for all protons) | Variable (Carbon count dependent) | Variable (Extinction coefficient dependent) |
| Analysis Time | < 20 mins (Prep + Acquisition) | 30–60 mins (Column conditioning + Run) | 30–45 mins (Equilibration + Gradient) |
| Precision (RSD) | 0.5% – 1.0% | < 0.5% | < 1.0% |
| Sample Destructive? | No (Recoverable) | Yes | No (Recoverable) |
| Structural Insight | High (Distinguishes isomers) | Low (Retention time only) | Low (Retention time + UV spectrum) |
Scientist’s Insight: While GC-FID offers slightly higher precision for trace impurity profiling (<0.1%), qNMR is the only method that can accurately assign a purity value to the first batch of synthesized this compound without a pre-existing standard. It is the "Gold Standard" for establishing the purity of the reference material itself.
Technical Deep Dive: Validated qNMR Protocol
The Self-Validating System (Causality & Logic)
To ensure Trustworthiness and Expertise , this protocol is designed as a self-validating system. We utilize specific spectral windows where the analyte and internal standard (IS) do not overlap.
-
Analyte Target: The benzylic
-methylene protons (-CH₂-) of the hexyl chain. These appear as a distinct triplet at ~2.65 ppm , separated from the aromatic region and the bulk aliphatic chain. -
Internal Standard (IS): Dimethyl Terephthalate (DMT) . Selected for its high solubility in CDCl₃ and its methyl ester singlet at ~3.95 ppm , which sits in a "silent region" of the 4-HBP spectrum (between the alkyl and aromatic signals).
Experimental Workflow
Figure 1: qNMR Workflow for Purity Assessment. The process emphasizes gravimetric precision and relaxation delay optimization.
Step-by-Step Methodology
Step 1: Gravimetric Preparation
-
Using a micro-balance (readability 0.001 mg), weigh approximately 10–15 mg of this compound (
) into a vial. -
Weigh approximately 5–8 mg of Dimethyl Terephthalate (
) into the same vial. -
Note: The molar ratio should be roughly 1:1 to minimize dynamic range errors in the receiver gain.
Step 2: Solvation
-
Add 0.6 mL of CDCl₃ (99.8% D). Ensure complete dissolution.
-
Transfer to a high-quality 5 mm NMR tube.
Step 3: Acquisition Parameters (Critical for Accuracy)
-
Pulse Angle: 90° (maximize signal).
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Relaxation Delay (d1): Set to 30 seconds .
-
Causality: The longest
relaxation time (likely the IS aromatic protons or the analyte benzylic protons) is typically 2–5 seconds. For 99.9% magnetization recovery, the delay must be . A 30s delay ensures quantitative accuracy without measuring for every sample.
-
-
Scans (NS): 16 or 32 (sufficient for S/N > 250:1).
-
Temperature: 298 K (regulated).
Step 4: Processing
-
Phasing: Manual phasing is required (zero and first order).
-
Baseline Correction: Apply a polynomial baseline correction (abs) to ensure flat integration baselines.
-
Integration:
-
Integrate the IS singlet at 3.95 ppm (Assign value = 6.00).
-
Integrate the 4-HBP benzylic triplet at ~2.65 ppm (Expected integral
relative molar ratio).
-
Calculation[2]
Calculate the percentage purity (
Where:
- : Integrated area (x = analyte, std = standard)[1]
- : Number of protons (IS = 6, 4-HBP = 2)
- : Molecular Weight (IS = 194.19, 4-HBP = 238.37)
- : Mass weighed (mg)
- : Purity of the Internal Standard (e.g., 99.9%)
Data Analysis & Interpretation
Signal Specificity
In the this compound spectrum, the benzylic triplet is the most reliable quantitative handle.
-
Avoid: The aromatic region (7.2–7.6 ppm) often overlaps with the solvent residual (CHCl₃ at 7.26 ppm) and potential isomeric impurities (e.g., 2-hexylbiphenyl).
-
Avoid: The terminal methyl group (0.9 ppm) can overlap with grease or other aliphatic contaminants.
Uncertainty Budget
The total uncertainty in qNMR is typically dominated by weighing errors, not the NMR measurement itself, provided
-
Gravimetric Uncertainty:
(using appropriate balance). -
Integration Uncertainty:
(with proper phasing/baseline). -
Total Expanded Uncertainty (k=2): Typically
.
This level of accuracy is sufficient for assigning purity to reference materials used in subsequent HPLC/GC routine analysis.
References
-
BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM qNMR Facility. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]
-
Sielc Technologies. "4-Hexyl-4'-cyanobiphenyl Analysis Applications." (Providing context on chromatographic behavior of similar alkylbiphenyls). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
